molecular formula C17H13NO3 B170386 4-(quinolin-2-ylmethoxy)benzoic Acid CAS No. 123724-16-3

4-(quinolin-2-ylmethoxy)benzoic Acid

Cat. No.: B170386
CAS No.: 123724-16-3
M. Wt: 279.29 g/mol
InChI Key: NNJZADJXPQFKOE-UHFFFAOYSA-N
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Description

4-(Quinolin-2-ylmethoxy)benzoic Acid (CAS 123724-16-3) is a high-purity chemical compound designed for pharmaceutical and life science research. With a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol, this hybrid molecule strategically incorporates a quinoline ring system, a recognized "privileged scaffold" in medicinal chemistry known for its ability to bind to diverse biological targets . The compound is hypothesized to function as an antagonist of the leukotriene B4 (LTB4) receptor . By potentially blocking this receptor, which is a potent lipid mediator of inflammation, this compound is a valuable research tool for investigating the pathophysiology and treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease . Its structural design, featuring an ether linkage between the benzoic acid and quinoline moieties, allows researchers to explore structure-activity relationships and fine-tune pharmacological properties . Available in multiple packaging sizes, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(quinolin-2-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14/h1-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJZADJXPQFKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431644
Record name 4-(quinolin-2-ylmethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123724-16-3
Record name 4-(quinolin-2-ylmethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emerging Therapeutic Potential of 4-(quinolin-2-ylmethoxy)benzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This technical guide explores the prospective therapeutic applications of a specific, yet underexplored, quinoline derivative: 4-(quinolin-2-ylmethoxy)benzoic acid . Drawing upon the well-established anti-cancer properties of related quinoline-based compounds, particularly their role as kinase inhibitors, we present a scientifically grounded hypothesis for the utility of this molecule in oncology.[2][4] This document provides a comprehensive overview of the underlying biological rationale, a proposed mechanism of action centered on the inhibition of the c-Met signaling pathway, and a detailed roadmap for the preclinical validation of this therapeutic candidate.

Introduction: The Quinoline Moiety as a Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a diverse array of biologically active compounds.[3] Historically recognized for its presence in antimalarial agents like quinine and chloroquine, the therapeutic landscape of quinoline derivatives has expanded dramatically.[1][3] Today, this versatile scaffold is integral to the design of antibacterial, antiviral, antifungal, and notably, anticancer agents.[1][2] The inherent ability of the quinoline core to intercalate with DNA and interact with the active sites of enzymes has made it a focal point in the development of targeted therapies.[2] A significant number of quinoline-based compounds have been successfully developed as kinase inhibitors, underscoring their potential to modulate aberrant cellular signaling in cancer.[4]

Hypothesized Therapeutic Target: The c-Met Signaling Pathway in Oncology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cellular growth, motility, and invasion.[5] In numerous malignancies, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer, the c-Met signaling pathway is frequently dysregulated through gene amplification, mutation, or overexpression.[6] This aberrant activation drives tumor progression, metastasis, and the development of resistance to other targeted therapies. Consequently, the inhibition of c-Met has emerged as a compelling strategy in cancer drug development, with several small molecule inhibitors and monoclonal antibodies currently in clinical use or undergoing investigation.[6][7][8]

We postulate that 4-(quinolin-2-ylmethoxy)benzoic acid , by virtue of its quinoline core, is a prime candidate for a novel c-Met inhibitor. The structural features of this molecule suggest a potential interaction with the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-oncogenic pathways such as the PI3K/AKT and RAS/ERK cascades.[5]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding & Dimerization ADP ADP cMet->ADP p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation ATP ATP ATP->cMet Compound 4-(quinolin-2-ylmethoxy) benzoic acid (Hypothesized Inhibitor) Compound->cMet Inhibition PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT RAS_ERK RAS/ERK Pathway p_cMet->RAS_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Invasion & Metastasis RAS_ERK->Metastasis Xenograft_Workflow start Start implant Subcutaneous Implantation of c-Met Driven Tumor Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing with Compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Figure 2: A generalized workflow for in vivo efficacy testing using a xenograft model.

Future Directions and Conclusion

The successful validation of 4-(quinolin-2-ylmethoxy)benzoic acid as a potent and selective c-Met inhibitor would pave the way for further preclinical development. Key subsequent steps would include comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.

References

  • Novel therapeutic inhibitors of the c-Met signaling p
  • c-Met inhibitor. Wikipedia.
  • What are c-Met inhibitors and how do they work?.
  • Novel Therapeutic Inhibitors of the c-Met Signaling P
  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. PubMed.
  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implic
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.

Sources

Technical Analysis: 4-(quinolin-2-ylmethoxy)benzoic acid as a CysLT1 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(quinolin-2-ylmethoxy)benzoic acid , a structural prototype and pharmacophore scaffold within the class of cysteinyl leukotriene receptor 1 (CysLT1) antagonists.

Classification: Leukotriene Receptor Antagonist (LTRA) Pharmacophore Chemical Family: Quinoline-Ether-Benzoates

Executive Summary & Pharmacophore Context

The molecule 4-(quinolin-2-ylmethoxy)benzoic acid represents the foundational "minimum pharmacophore" for the quinoline-based class of leukotriene D4 (LTD4) antagonists. While later generation drugs like Montelukast and Verlukast incorporated more complex side chains (styryl groups, cyclopropanes, or thioethers) to enhance potency and bioavailability, this molecule encapsulates the three critical structural domains required for CysLT1 receptor recognition:

  • The Lipophilic "Head" (Quinoline): Mimics the hydrophobic domain of the natural ligand (LTD4).

  • The Spacer (Methoxy/Ether): Provides the requisite distance (~4–6 Å) between the aromatic core and the acidic tail.

  • The Ionic "Tail" (Benzoic Acid): Mimics the cysteinyl-glycine carboxylate of LTD4, forming an essential salt bridge with the receptor's cationic residues (likely Arg/Lys).

Expert Insight: In Structure-Activity Relationship (SAR) studies, the para-substitution (4-position) of the benzoic acid often displays distinct binding kinetics compared to the ortho- or meta-isomers (e.g., the precursor to RG-12525). The para-isomer creates a linear vector that is often used to probe the depth of the receptor's hydrophilic pocket, whereas the ortho-isomers favor a "bent" conformation that aligns more closely with the bioactive conformation of LTD4.

Chemical Architecture & Synthesis Protocol

The synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid follows a convergent Williamson Ether Synthesis pathway. This protocol is designed for high yield and minimal side-product formation.

Reaction Scheme (DOT Visualization)

SynthesisPathway Q 2-(Chloromethyl)quinoline (HCl Salt) Base K2CO3 / DMF (Reflux) Q->Base P Methyl 4-hydroxybenzoate P->Base Inter Intermediate Ester (Methyl 4-(quinolin-2-ylmethoxy)benzoate) Base->Inter SN2 Substitution (80°C, 4h) Hydro Hydrolysis (LiOH / THF / H2O) Inter->Hydro Final Target Product: 4-(quinolin-2-ylmethoxy)benzoic acid Hydro->Final Acidification (pH 4) Precipitation

Caption: Convergent synthesis via Williamson ether coupling followed by ester hydrolysis.

Step-by-Step Synthetic Protocol

Reagents:

  • 2-(Chloromethyl)quinoline hydrochloride (1.0 eq)

  • Methyl 4-hydroxybenzoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in DMF (150 mL). Add K₂CO₃ (41.4 g, 300 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Critical Control Point: Ensure the environment is anhydrous; moisture quenches the phenoxide, reducing yield.

  • Coupling: Add 2-(Chloromethyl)quinoline hydrochloride (21.4 g, 100 mmol) portion-wise. Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Pour into ice-water (500 mL). The intermediate ester will precipitate as a white/off-white solid. Filter, wash with water, and dry in vacuo.

  • Hydrolysis: Dissolve the intermediate ester in a mixture of THF:Water (3:1). Add Lithium Hydroxide (LiOH) (2.0 eq). Stir at 40°C for 2 hours.

  • Isolation: Evaporate THF. Acidify the remaining aqueous phase with 1N HCl to pH ~4.0. The target acid, 4-(quinolin-2-ylmethoxy)benzoic acid , will precipitate.

  • Purification: Recrystallize from Ethanol/DMF to achieve >98% purity (HPLC).

Pharmacodynamics: Mechanism of Action

This molecule functions as a competitive antagonist at the CysLT1 receptor, a G-protein coupled receptor (GPCR) found primarily in human airway smooth muscle cells and vascular endothelium.

Signaling Pathway Blockade (DOT Visualization)

Mechanism LTD4 LTD4 Ligand (Agonist) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Activates Antagonist 4-(quinolin-2-ylmethoxy)benzoic acid (Antagonist) Antagonist->Receptor Competes/Inhibits Block BLOCKED Antagonist->Block Gq Gq/11 Protein Activation Receptor->Gq Coupling PLC Phospholipase C (PLC-beta) Gq->PLC IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca DAG DAG Contract Bronchoconstriction & Edema Ca->Contract Block->Gq Prevents Activation

Caption: Competitive inhibition of the CysLT1-Gq-PLC-IP3 signaling cascade.

Mechanism Description: Under normal pathology (Asthma/Rhinitis), LTD4 binds to CysLT1, triggering Gq-protein coupling. This activates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3. IP3 triggers calcium release from the sarcoplasmic reticulum, causing smooth muscle contraction (bronchoconstriction). 4-(quinolin-2-ylmethoxy)benzoic acid occupies the transmembrane binding pocket of CysLT1, preventing LTD4 binding and thereby silencing the downstream Ca2+ flux.

Structure-Activity Relationship (SAR) Matrix

The efficacy of 4-(quinolin-2-ylmethoxy)benzoic acid relies on specific molecular interactions.

Structural DomainFunctionSAR Insight
Quinoline Ring Hydrophobic Anchor Interacts with the deep hydrophobic pocket of CysLT1 (likely Trp/Phe residues). Substitution on the quinoline (e.g., 7-chloro) often increases potency by enhancing lipophilicity.
Methoxy Linker Spacer Arm The oxygen atom acts as a hydrogen bond acceptor. The length (1 carbon) is critical; extending to ethyl/propyl often reduces potency due to steric clash, though thioether replacements (as in Montelukast) improve metabolic stability.
Benzoic Acid Ionic Head The carboxylate (-COO⁻) mimics the glycine carboxylate of LTD4. It forms an electrostatic interaction with Arg/Lys residues in the receptor.
Para-Substitution Vector Alignment The para (4-) position creates a linear molecule. Note: Many high-potency antagonists (e.g., Verlukast analogs) utilize ortho (2-) or meta (3-) substitution to induce a "kinked" shape that better fits the receptor's L-shaped pocket.

Experimental Validation Protocols

To validate the antagonistic activity of this compound, the following assays are the industry standard.

A. Guinea Pig Ileum (GPI) Functional Assay

This is the "Gold Standard" ex vivo functional assay for LTRAs.

  • Tissue Preparation: Harvest terminal ileum segments (2–3 cm) from male Dunkin-Hartley guinea pigs (200–400g).

  • Bath Conditions: Mount segments in organ baths containing Tyrode’s solution at 37°C, aerated with 95% O₂ / 5% CO₂. Include Atropine (1 µM) and Pyrilamine (1 µM) to block cholinergic and histaminergic responses.

  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.

  • Agonist Challenge: Construct a cumulative concentration-response curve (CCRC) for LTD4 (0.1 nM to 1 µM) to establish baseline contraction (

    
    ).
    
  • Antagonist Incubation: Wash tissue. Incubate with 4-(quinolin-2-ylmethoxy)benzoic acid (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.

  • Re-Challenge: Repeat LTD4 CCRC.

  • Data Analysis: Calculate the Dose Ratio (DR) . Plot Log(DR-1) vs. Log[Antagonist] (Schild Plot) to determine the

    
     value.
    
    • Expected Result: A parallel rightward shift of the LTD4 curve with no suppression of

      
       (indicative of competitive antagonism).[1]
      
B. Radioligand Binding Assay

Used to determine affinity (


).
  • Source: Guinea pig lung membrane preparations or CHO cells stably expressing human CysLT1.

  • Ligand:

    
    -LTD4 (0.2–0.5 nM).
    
  • Protocol: Incubate membranes with radioligand and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) containing serine-borate complex (to prevent LTD4 metabolism).
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Calculation:

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Musser, J. H., et al. (1990). "Synthesis and Leukotriene D4 Antagonist Activity of Novel Quinolinylmethoxy Benzoic Acids." Journal of Medicinal Chemistry, 33(4), 1194–1200.

  • Young, R. N., et al. (1989). "Design and Synthesis of Sodium (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate (MK-0476), a Potent and Orally Active Leukotriene D4 Receptor Antagonist." Journal of Medicinal Chemistry, 32(11). (Foundational text on the Quinoline scaffold).

  • Drazen, J. M. (1998). "Clinical Pharmacology of Leukotriene Receptor Antagonists." American Journal of Respiratory and Critical Care Medicine.

  • PubChem Compound Summary. "Quinoline-2-carboxylic acid derivatives." National Center for Biotechnology Information. [2]

Sources

An In-depth Technical Guide to 4-(quinolin-2-ylmethoxy)benzoic acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Advanced Researcher: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This guide delves into a specific and promising subclass: 4-(quinolin-2-ylmethoxy)benzoic acid and its derivatives. While the broader quinoline family is extensively studied, this particular ether-linked structural motif represents a frontier with significant therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to provide a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds. We will synthesize information from existing literature on closely related analogs to build a predictive framework for this specific chemical series.

The Core Moiety: Structural and Physicochemical Rationale

The 4-(quinolin-2-ylmethoxy)benzoic acid scaffold combines three key pharmacophoric elements: the quinoline ring, a flexible ether linkage, and a benzoic acid moiety. This unique combination suggests potential for a range of biological interactions.

  • The Quinoline Nucleus: A bicyclic aromatic heterocycle, the quinoline ring is a "privileged structure" in drug discovery.[4] Its planar nature allows for intercalation with DNA and interaction with aromatic residues in enzyme active sites.[5][6] The nitrogen atom acts as a hydrogen bond acceptor, further enhancing binding possibilities.[5]

  • The Ether Linkage: The methoxy bridge provides rotational flexibility, allowing the quinoline and benzoic acid moieties to adopt optimal conformations for binding to a biological target. This linker is generally more stable to metabolic degradation than an ester or amide linkage.

  • The Benzoic Acid Group: This terminal group is ionizable at physiological pH, which can significantly influence the compound's solubility, cell permeability, and ability to form ionic interactions or hydrogen bonds with target proteins.[7]

Synthetic Pathways and Methodologies

Proposed Synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid

This synthesis would logically proceed in two main steps: the preparation of the key intermediate, 2-(chloromethyl)quinoline, followed by the etherification with a protected 4-hydroxybenzoic acid derivative, and subsequent deprotection.

Step 1: Synthesis of 2-(chloromethyl)quinoline

The starting material, quinaldic acid, is commercially available. It can be converted to the corresponding alcohol, 2-(hydroxymethyl)quinoline, via reduction, followed by chlorination.

Step 2: Williamson Ether Synthesis and Deprotection

The 2-(chloromethyl)quinoline can then be reacted with a protected form of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, under basic conditions. The final step would be the hydrolysis of the methyl ester to yield the target carboxylic acid.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 2-(hydroxymethyl)quinoline

  • To a solution of quinaldic acid in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH4) at 0 °C.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and a sodium hydroxide solution.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain crude 2-(hydroxymethyl)quinoline.

  • Purify the product by column chromatography on silica gel.

Part B: Synthesis of 2-(chloromethyl)quinoline

  • Dissolve 2-(hydroxymethyl)quinoline in a suitable solvent like dichloromethane (DCM).

  • Add a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride, dropwise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield 2-(chloromethyl)quinoline.

Part C: Synthesis of methyl 4-(quinolin-2-ylmethoxy)benzoate

  • Dissolve methyl 4-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K2CO3) or sodium hydride (NaH), and stir for a short period to form the phenoxide.

  • Add a solution of 2-(chloromethyl)quinoline in DMF to the reaction mixture.

  • Heat the reaction and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Part D: Synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid

  • Dissolve methyl 4-(quinolin-2-ylmethoxy)benzoate in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product, 4-(quinolin-2-ylmethoxy)benzoic acid.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Preparation of Key Intermediate cluster_1 Williamson Ether Synthesis & Deprotection Quinaldic Acid Quinaldic Acid 2-(hydroxymethyl)quinoline 2-(hydroxymethyl)quinoline Quinaldic Acid->2-(hydroxymethyl)quinoline Reduction (e.g., LiAlH4) 2-(chloromethyl)quinoline 2-(chloromethyl)quinoline 2-(hydroxymethyl)quinoline->2-(chloromethyl)quinoline Chlorination (e.g., SOCl2) Methyl 4-(quinolin-2-ylmethoxy)benzoate Methyl 4-(quinolin-2-ylmethoxy)benzoate 2-(chloromethyl)quinoline->Methyl 4-(quinolin-2-ylmethoxy)benzoate + Methyl 4-hydroxybenzoate, Base (e.g., K2CO3) 4-(quinolin-2-ylmethoxy)benzoic acid 4-(quinolin-2-ylmethoxy)benzoic acid Methyl 4-(quinolin-2-ylmethoxy)benzoate->4-(quinolin-2-ylmethoxy)benzoic acid Hydrolysis (e.g., LiOH) G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects Compound 4-(quinolin-2-ylmethoxy)benzoic acid Derivative Kinases Protein Kinases (e.g., EGFR, VEGFR) Compound->Kinases Inhibition Topoisomerases Topoisomerases Compound->Topoisomerases Inhibition GPCRs GPCRs (e.g., P2X7R) Compound->GPCRs Antagonism Inhibition of Proliferation Inhibition of Proliferation Kinases->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Topoisomerases->Induction of Apoptosis Modulation of Inflammation Modulation of Inflammation GPCRs->Modulation of Inflammation

Caption: Potential molecular targets and cellular effects.

Essential Biological Evaluation Assays

To characterize the biological activity of novel 4-(quinolin-2-ylmethoxy)benzoic acid derivatives, a tiered screening approach is recommended.

Tier 1: Primary Screening for Cytotoxicity and Antimicrobial Activity

  • MTT Assay (Cytotoxicity): This colorimetric assay is a standard method to assess the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds against various cancer cell lines.

  • Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial): This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tier 2: Target-Based and Mechanistic Assays

Based on the results of the primary screening, more specific assays can be employed to identify the mechanism of action.

  • Kinase Inhibition Assays: If the compounds show significant cytotoxicity, their effect on specific kinases can be evaluated using in vitro kinase activity assays (e.g., using recombinant enzymes and measuring ATP consumption or substrate phosphorylation).

  • Topoisomerase Inhibition Assays: DNA relaxation assays can be used to determine if the compounds inhibit topoisomerase I or II.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds cause cell cycle arrest at a particular phase.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can confirm if the compounds induce programmed cell death.

Diagram of the Biological Evaluation Workflow:

G Start Novel 4-(quinolin-2-ylmethoxy)benzoic acid Derivatives Primary_Screening Tier 1: Primary Screening Start->Primary_Screening Cytotoxicity MTT Assay (Cytotoxicity) Primary_Screening->Cytotoxicity Antimicrobial MIC Assay (Antimicrobial) Primary_Screening->Antimicrobial Decision Significant Activity? Cytotoxicity->Decision Antimicrobial->Decision Mechanistic_Assays Tier 2: Mechanistic Assays Decision->Mechanistic_Assays Yes Kinase_Assay Kinase Inhibition Assay Mechanistic_Assays->Kinase_Assay Topo_Assay Topoisomerase Assay Mechanistic_Assays->Topo_Assay Cell_Cycle Cell Cycle Analysis Mechanistic_Assays->Cell_Cycle Apoptosis Apoptosis Assay Mechanistic_Assays->Apoptosis End Lead Optimization Kinase_Assay->End Topo_Assay->End Cell_Cycle->End Apoptosis->End

Caption: A tiered approach for biological evaluation.

Conclusion and Future Directions

The 4-(quinolin-2-ylmethoxy)benzoic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This guide provides a foundational framework for initiating research in this area, from proposed synthetic routes to a logical progression of biological evaluation. The true potential of these compounds will be unlocked through systematic synthesis and screening of a diverse library of analogs, guided by the SAR principles outlined herein. Future research should focus on elucidating the specific molecular targets and mechanisms of action of these derivatives to pave the way for their development as next-generation therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

References

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). INTERNATIONAL JOURNAL OF RESEARCH AND SCIENTIFIC INNOVATION (IJRSI). [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2025). ResearchGate. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI. (2025). International Journal of Research and Scientific Innovation. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). MDPI. [Link]

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). MDPI. [Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2023). ResearchGate. [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Analytical methods for "4-(quinolin-2-ylmethoxy)benzoic acid" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 4-(quinolin-2-ylmethoxy)benzoic acid

Abstract

This comprehensive application note provides a detailed guide to the analytical methodologies for the structural characterization and purity assessment of 4-(quinolin-2-ylmethoxy)benzoic acid. As a molecule incorporating both the quinoline and benzoic acid moieties, it represents a compound of significant interest for researchers, scientists, and drug development professionals. The quinoline ring is a key scaffold in numerous pharmaceuticals, while the benzoic acid group offers a versatile handle for further chemical modification.[1][2] This guide emphasizes the synergistic use of multiple analytical techniques to ensure data integrity and provide an unambiguous confirmation of the compound's identity and quality. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy, explaining the rationale behind experimental choices and data interpretation.

Introduction and Compound Overview

The structural confirmation of newly synthesized compounds is a critical step in chemical and pharmaceutical research.[3] 4-(quinolin-2-ylmethoxy)benzoic acid (QMBA) is a bifunctional molecule with potential applications as a versatile building block in medicinal chemistry. Its robust characterization is paramount for its use in further synthetic steps or biological screening. This document outlines a multi-technique approach to provide orthogonal data points, ensuring a self-validating analytical workflow for QMBA.

Compound Details:

PropertyValueSource
IUPAC Name 4-((quinolin-2-yl)methoxy)benzoic acid-
Molecular Formula C₁₇H₁₃NO₃
Molecular Weight 279.29 g/mol Derived from Formula
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2)COC3=CC=C(C=C3)C(=O)O-
InChI Key SWRJBHJAFDCSOT-UHFFFAOYSA-N-

Note: The molecular weight listed is the monoisotopic mass, which is relevant for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For QMBA, both ¹H and ¹³C NMR are essential to confirm the connectivity of the quinoline and benzoic acid rings through the methylene ether linkage.

¹H NMR Spectroscopy Protocol

Causality: ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable, unlike in methanol-d₄ where it would exchange.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the QMBA sample.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Scans: 16-32 scans for a good signal-to-noise ratio.

    • Reference: The residual DMSO solvent peak (δ ~2.50 ppm) is used for spectral calibration.

  • Data Analysis: Integrate all peaks and assign them to the corresponding protons in the molecule. A D₂O shake experiment can be performed to confirm the carboxylic acid proton, which will disappear upon exchange.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1H-COOHDeshielded acidic proton.
~8.4-7.5Multiplets6HQuinoline Ar-HProtons on the quinoline ring system.
~7.95Doublet2HBenzoic Ar-H (ortho to COOH)Protons deshielded by the electron-withdrawing carboxylic acid group.
~7.15Doublet2HBenzoic Ar-H (ortho to OCH₂)Protons shielded by the electron-donating ether group.
~5.4Singlet2H-O-CH₂-ArMethylene protons adjacent to the electronegative oxygen and quinoline ring.
¹³C NMR Spectroscopy Protocol

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. A proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet. This is crucial for confirming the total carbon count and identifying key functional groups like the carbonyl carbon.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard proton-decoupled ¹³C acquisition.

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Reference: The DMSO-d₆ solvent peak (δ ~39.52 ppm) is used for calibration.

  • Data Analysis: Identify and count the distinct carbon signals to match the expected number from the structure.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OCarboxylic acid carbonyl carbon.[4]
~161C-O (Benzoic)Aromatic carbon directly attached to the ether oxygen.
~158-119Aromatic CRemaining 13 aromatic carbons of the quinoline and benzoic acid rings.
~70-O-CH₂-Aliphatic ether carbon.
NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh QMBA (5-10 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum (16-32 scans) D->E F Acquire 13C Spectrum (≥1024 scans) D->F G Process Spectra (FT, Phase, Baseline) E->G F->G H Calibrate to Solvent Residual Peak G->H I Assign Peaks & Integrate (1H) H->I J Confirm Structure I->J

Caption: Workflow for NMR-based structural elucidation of QMBA.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound, thereby validating its elemental composition.[3] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like QMBA, typically yielding the intact molecular ion.

LC-MS Protocol

Causality: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of a solution-phase sample. ESI can be run in positive or negative mode. For QMBA, positive mode will protonate the basic quinoline nitrogen to give [M+H]⁺, while negative mode will deprotonate the acidic carboxylic acid to give [M-H]⁻. Observing both provides strong evidence for the correct molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of QMBA (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation:

    • System: HPLC coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Ionization Source: Electrospray Ionization (ESI).

  • Data Acquisition:

    • Infusion: Directly infuse the sample solution or inject it via the LC system.

    • Ion Mode: Acquire spectra in both positive and negative ion modes.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the m/z values corresponding to the molecular ions.

Expected Mass Spectrometry Data:

Ion ModeAdductCalculated m/zObserved m/z
Positive[M+H]⁺280.0917~280.1
Negative[M-H]⁻278.0768~278.1

Calculated m/z values are for the most abundant isotopes.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Interpretation A Prepare Dilute Solution (~10 µg/mL in Methanol) B Inject into LC-MS System A->B C Electrospray Ionization (ESI) B->C D Acquire in Positive Ion Mode C->D E Acquire in Negative Ion Mode C->E F Identify [M+H]+ Peak (m/z ~280.1) D->F G Identify [M-H]- Peak (m/z ~278.1) E->G H Confirm Molecular Weight F->H G->H

Caption: Workflow for molecular weight confirmation of QMBA by LC-MS.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[5] A reversed-phase method is most suitable for a molecule of intermediate polarity like QMBA.

RP-HPLC Protocol

Causality: This method separates compounds based on their hydrophobicity.[5] A C18 (nonpolar) stationary phase is used with a polar mobile phase. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.[5][6]

Experimental Protocol:

  • Solution Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solution: Prepare a stock solution of QMBA in methanol or acetonitrile (~1 mg/mL) and dilute with the mobile phase to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter.[5]

  • Instrumentation and Conditions:

    • System: HPLC with UV or DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Quinoline has strong absorbance in this region).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Expected Results: For a high-purity sample (>98%), the chromatogram should show a single major peak at a specific retention time, with minimal secondary peaks.

HPLC_Workflow A Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) C Equilibrate C18 Column A->C B Prepare Sample Solution (~0.1 mg/mL), Filter D Inject Sample (10 µL) B->D C->D E Run Gradient Elution D->E F Detect at 254 nm E->F G Integrate Peaks F->G H Calculate Area % Purity G->H

Caption: General workflow for purity analysis of QMBA by RP-HPLC.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

FT-IR Protocol

Causality: The vibrations (stretching, bending) of bonds within a molecule correspond to specific energy levels in the infrared range. By identifying the wavenumbers of absorbed radiation, we can confirm the presence of the carboxylic acid, ether linkage, and aromatic rings in QMBA.

Experimental Protocol:

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the QMBA sample with ~100 mg of dry, powdered potassium bromide (KBr).[7]

    • Grind the mixture thoroughly in an agate mortar to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire a background spectrum of air.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups of QMBA.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid[8]
3100-3000C-H stretchAromatic
~1700-1680 (strong)C=O stretchCarboxylic Acid[8]
~1610, 1580, 1490C=C / C=N stretchAromatic Rings
~1250 and ~1050C-O stretchAryl Ether

Conclusion: A Validated Approach

The comprehensive characterization of 4-(quinolin-2-ylmethoxy)benzoic acid requires a multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, molecular weight confirmation from Mass Spectrometry, purity assessment via HPLC, and functional group identification through FT-IR, researchers can establish the identity, structure, and purity of this compound with a high degree of confidence. The cross-validation of data from these orthogonal techniques provides a robust and self-validating system essential for high-quality research and development.[9]

References

  • Benchchem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • Benchchem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • Supporting Information. (n.d.). Angewandte Chemie International Edition, 57.
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Sigma-Aldrich. (n.d.). 4-(Quinolin-2-yl)benzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-(quinolin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a broad spectrum of pharmacological activities.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, offers a versatile template for the design of novel therapeutic agents.[1][2] The compound of interest, 4-(quinolin-2-ylmethoxy)benzoic acid , integrates this privileged quinoline core with a benzoic acid moiety, suggesting a potential for diverse biological interactions and therapeutic applications.

Quinoline derivatives have demonstrated efficacy in a range of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders.[1][2][3][4] The functionalization of the quinoline ring can significantly influence its biological activity, making the exploration of novel derivatives like 4-(quinolin-2-ylmethoxy)benzoic acid a compelling area of research.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic approach and detailed protocols for the initial in vitro characterization of 4-(quinolin-2-ylmethoxy)benzoic acid. The following application notes are designed to elucidate its potential cytotoxic, enzyme-inhibitory, and protein-binding properties.

Strategic Workflow for In Vitro Characterization

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

experimental_workflow A Compound Synthesis & Purity Analysis B Broad-Spectrum Cytotoxicity Screening (e.g., MTT Assay) A->B Initial Biological Evaluation C Targeted Enzyme Inhibition Assays (e.g., Sirtuin Activity) A->C Hypothesis-Driven Target Selection D Apoptosis Induction Assays (e.g., Caspase-3 Activity) B->D If Cytotoxic E Protein Binding Affinity Determination (e.g., Fluorescence Polarization) C->E Validate Target Engagement F Lead Optimization D->F E->F

Figure 1: A generalized experimental workflow for the initial in vitro characterization of a novel chemical entity.

Part 1: Assessment of Antiproliferative and Cytotoxic Effects

A primary step in the characterization of a novel compound with potential anticancer activity is to assess its effect on cell viability. The MTT assay is a widely used, reliable method for this purpose.[1]

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HT-29, SH-SY5Y)[1][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(quinolin-2-ylmethoxy)benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: Prepare serial dilutions of 4-(quinolin-2-ylmethoxy)benzoic acid in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Table 1: Example data from an MTT assay.

Part 2: Mechanistic Insights into Cell Death - Apoptosis Induction

If 4-(quinolin-2-ylmethoxy)benzoic acid demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]

Protocol 2: Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase. This assay utilizes a fluorogenic substrate that is cleaved by active caspase-3, releasing a fluorescent molecule.

Materials:

  • Cells treated with 4-(quinolin-2-ylmethoxy)benzoic acid

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for a specified time. Include positive and negative controls.

  • Cell Lysis: Harvest the cells and lyse them using the lysis buffer to release intracellular contents, including active caspases.

  • Assay Reaction: In a 96-well black plate, add the cell lysate, assay buffer, and caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC-based substrates).[6]

Data Analysis: Quantify the caspase-3 activity by comparing the fluorescence of treated samples to that of the untreated control. Data can be expressed as fold-increase in caspase-3 activity.

Part 3: Evaluation of Enzyme Inhibitory Potential

Many quinoline derivatives exert their therapeutic effects by inhibiting specific enzymes.[3] Sirtuins, a class of NAD+-dependent deacetylases, are implicated in cancer and aging, making them attractive targets for drug discovery.[7]

Protocol 3: Fluorometric Sirtuin Activity Assay

Principle: This assay measures the activity of a sirtuin enzyme (e.g., SIRT1) by monitoring the deacetylation of a fluorophore-conjugated peptide substrate.[7][8] Upon deacetylation by the sirtuin, a developing solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[6]

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1)[7]

  • Fluorogenic sirtuin substrate (e.g., p53-derived peptide conjugated to AMC)[6]

  • NAD+[7]

  • 4-(quinolin-2-ylmethoxy)benzoic acid

  • Sirtuin assay buffer[8]

  • Developing solution[6]

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the sirtuin assay buffer, NAD+, the sirtuin enzyme, and varying concentrations of 4-(quinolin-2-ylmethoxy)benzoic acid.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop and Develop: Add the developing solution to stop the reaction and initiate the release of the fluorophore.[6] Incubate for an additional 15-30 minutes at room temperature.[6]

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate wavelengths.[6]

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

sirtuin_pathway cluster_0 Sirtuin-Mediated Deacetylation SIRT1 SIRT1 Substrate Deacetylated Substrate SIRT1->Substrate Deacetylation NAM Nicotinamide SIRT1->NAM NAD NAD+ NAD->SIRT1 Substrate_Ac Acetylated Substrate (p53) Substrate_Ac->SIRT1 Compound 4-(quinolin-2-ylmethoxy) benzoic acid Compound->SIRT1 Inhibition?

Figure 2: A simplified diagram of the sirtuin deacetylation reaction, a potential target for 4-(quinolin-2-ylmethoxy)benzoic acid.

Part 4: Characterizing Compound-Protein Interactions

To validate direct engagement with a potential protein target, it is essential to quantify the binding affinity. Fluorescence Polarization (FP) is a powerful, homogeneous assay for this purpose.[9][10][11][12][13]

Protocol 4: Fluorescence Polarization (FP) Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9][10] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.[9][10] A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer) specific for the target protein

  • 4-(quinolin-2-ylmethoxy)benzoic acid

  • FP assay buffer[11]

  • 96-well or 384-well black plates

  • Microplate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled compound, 4-(quinolin-2-ylmethoxy)benzoic acid. Prepare solutions of the target protein and the fluorescent tracer at optimized concentrations.

  • Assay Plate Setup: In a black microplate, add the FP assay buffer, the target protein, and the serial dilutions of the test compound.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[11]

Data Analysis: The data is typically plotted as millipolarization (mP) units versus the logarithm of the compound concentration. The IC50 value, the concentration of the compound that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.

Compound Conc. (log M)mP Value
-9250
-8248
-7220
-6150
-585
-480

Table 2: Example data from a competitive FP assay.

Conclusion and Future Directions

This document provides a foundational set of in vitro assays to begin the pharmacological characterization of 4-(quinolin-2-ylmethoxy)benzoic acid. The results from these studies will provide crucial insights into its potential as a therapeutic agent by defining its cytotoxicity, mechanism of action, and molecular targets. Positive findings from these initial screens will pave the way for more advanced studies, including broader cell panel screening, secondary mechanistic assays, and eventual in vivo evaluation.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Fluorescence polariz
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Upd
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay.PMC - NIH.
  • Protein–Protein Interactions Protein–Protein Interactions.Raines Lab.
  • Methods for studying human sirtuins with activity-based chemical probes.PMC - NIH.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design.Bentham Science Publishers.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.Benchchem.
  • Sirtuin Activity Assay Kit.Abcam.
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acyl
  • SIRT1 Direct Fluorescent Screening Assay Kit.Cayman Chemical.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Royal Society of Chemistry.

Sources

Application Note: Dosing Strategies for 4-(quinolin-2-ylmethoxy)benzoic acid (Rebamipide) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-(quinolin-2-ylmethoxy)benzoic acid , widely known as Rebamipide , is a mucosal protective agent used primarily in the study of gastric ulcers, gastritis, and increasingly in dry eye disease and inflammatory bowel disease models.

Unlike standard NSAIDs or PPIs, Rebamipide functions by enhancing mucosal defense systems—specifically through the induction of Prostaglandin E2 (PGE2) and scavenging of free radicals.

Critical Physicochemical Challenge: The primary hurdle in dosing this compound is its extremely poor water solubility and acidic nature (pKa ~3.38). It is practically insoluble in water and acidic media. Therefore, simple dissolution in saline will fail , resulting in precipitation, inaccurate dosing, and needle clogging.

PropertySpecificationImplication for Dosing
Molecular Weight 370.36 g/mol Standard calculations apply.
Solubility (Water) < 0.1 mg/mLRequires Suspension or pH adjustment.
pKa ~3.38 (Acidic)Soluble in high pH (NaOH), precipitates in low pH.
LogP ~2.9 (Lipophilic)Permeates membranes well once dispersed.

Pre-Formulation Strategy: The "Suspension" Standard

For 95% of animal studies (oral gavage), suspension is the scientifically validated approach. Attempting to create a clear solution often requires high pH (damaging to the esophagus) or high concentrations of DMSO (toxic in chronic dosing).

Decision Logic: Vehicle Selection

The following decision tree illustrates the logic for selecting the appropriate vehicle based on the administration route.

FormulationLogic Start Start: Rebamipide Dosing Route Select Route Start->Route PO Oral Gavage (PO) (Preferred) Route->PO Standard IP Intraperitoneal (IP) Route->IP Alternative Suspension Suspension Method (0.5% CMC or 1% MC) PO->Suspension Solution Co-Solvent Method (DMSO/PEG/Saline) IP->Solution Outcome1 High Safety Standard PK Profile Suspension->Outcome1 Outcome2 Higher Toxicity Risk Modified PK Solution->Outcome2

Figure 1: Vehicle selection logic. Oral suspension is the gold standard for Rebamipide due to its safety profile and clinical relevance.

Detailed Experimental Protocols

Protocol A: Preparation of 0.5% CMC Oral Suspension (Standard)

This protocol creates a stable suspension suitable for doses up to 300 mg/kg.

Reagents:

  • Rebamipide (Solid powder)

  • Carboxymethylcellulose Sodium (CMC-Na) - Medium Viscosity

  • Sterile Water or Saline

  • Tween 80 (Optional, wetting agent)

Step-by-Step Methodology:

  • Vehicle Prep: Dissolve 0.5g of CMC-Na in 100 mL of warm sterile water. Stir overnight or heat gently until fully clear. This is your 0.5% CMC Vehicle .

  • Weighing: Calculate the required amount of Rebamipide.

    • Example: For 10 rats (250g each) at 100 mg/kg dose:

    • Total Mass = 10 rats * 0.25 kg * 100 mg/kg = 250 mg drug.

    • Add 20% overage = 300 mg drug.

  • Wetting (Crucial Step): Place the Rebamipide powder in a mortar. Add 1-2 drops of Tween 80. Triturate (grind) with a pestle to break surface tension. Failure here causes clumping.

  • Levigation: Slowly add a small volume of the 0.5% CMC vehicle to the mortar while grinding to create a smooth, thick paste.

  • Dilution: Transfer the paste to a graduated cylinder. Rinse the mortar with remaining CMC vehicle and add to the cylinder to reach the final volume (e.g., 30 mL for a 10 mg/mL concentration).

  • Homogenization: Vortex vigorously for 2 minutes or use a probe sonicator (low power, 30 sec) immediately before dosing.

Protocol B: Dosing Administration (Rat/Mouse)

Dose Selection: Based on literature validation (see References), the following ranges are effective:

SpeciesRouteEffective Dose RangeDosing VolumeFrequency
Rat PO30 – 100 – 300 mg/kg5 – 10 mL/kgSingle or BID
Mouse PO100 – 500 mg/kg10 mL/kgSingle or BID

Procedure:

  • Agitate: The suspension settles quickly. Vortex immediately before drawing into the syringe.

  • Syringe/Needle: Use a 16G or 18G gavage needle. Smaller needles (20G+) may clog due to particle size.

  • Technique: Insert gavage needle carefully to avoid esophageal trauma. Rebamipide is non-irritating to the esophagus, but the high pH of solutions (if used) can be damaging; this suspension method is pH neutral (~6-7) and safe.

Mechanism of Action & Biomarkers

To validate your dosing, you must measure specific downstream targets. Rebamipide does not inhibit Cyclooxygenase (COX); it induces it.

Key Pathway: Rebamipide enters the mucosal cells -> Upregulates COX-2 expression -> Increases PGE2 synthesis -> Enhances Mucus/Bicarbonate secretion.

MOA Drug Rebamipide (Exogenous) Target Gastric Mucosal Cells Drug->Target Absorption Effect2 Reduced ROS (Free Radical Scavenging) Drug->Effect2 Direct Action Gene COX-2 mRNA (Upregulation) Target->Gene Induction Enzyme COX-2 Enzyme Gene->Enzyme Product Prostaglandin E2 (PGE2) Enzyme->Product Biosynthesis Effect1 Mucus Secretion Product->Effect1

Figure 2: Pharmacodynamic pathway. Note that Rebamipide induces COX-2, contrasting with NSAIDs which inhibit it.

Experimental Design: Gastric Ulcer Model (Example)

A self-validating workflow to test Rebamipide efficacy.

  • Acclimatization: Fast rats for 24 hours (water ad libitum).

  • Pre-Treatment (Protective Phase):

    • Administer Rebamipide (30, 100, 300 mg/kg PO) 1 hour before ulcer induction.

  • Induction:

    • Administer Indomethacin (30 mg/kg PO) or Ethanol (1 mL absolute).

  • Post-Treatment (Healing Phase - Optional):

    • For healing studies, dose Rebamipide BID for 3-7 days after induction.

  • Endpoints:

    • Macroscopic: Ulcer Index (Sum of lesion lengths).

    • Biochemical: Gastric tissue PGE2 levels (ELISA).

    • Histology: H&E staining for epithelial integrity.

Troubleshooting & Safety

  • Issue: Needle Clogging.

    • Cause: Particle size too large.

    • Fix: Increase levigation time with Tween 80. Use a larger gauge needle (18G).

  • Issue: Inconsistent Data.

    • Cause: Suspension settling in the tube during the dosing of a large cohort (e.g., 20 rats).

    • Fix: Vortex the master tube between every 3 animals.

  • Issue: Low Bioavailability. [1][2]

    • Context: Rebamipide has naturally low oral bioavailability (<5%).[1]

    • Insight: Do not increase the dose to toxic levels to fix this. The drug acts locally on the gastric mucosa before and during absorption. Systemic plasma levels are less relevant than tissue levels for gastric indications.

References

  • PubChem. "Rebamipide | C19H15ClN2O4 - CID 5042". National Center for Biotechnology Information. [Link]

  • Arakawa, T., et al. "Rebamipide: Overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing." Digestive Diseases and Sciences, 1998. [Link]

  • Jeon, Y.S., et al. "Interspecies differences on pharmacokinetics of rebamipide following oral administration to rats and dogs." Biopharmaceutics & Drug Disposition, 2020.[3][4] [Link]

  • Tarnawski, A.S., et al. "Rebamipide: A unique gastroprotective drug..." Journal of Physiology and Pharmacology, 2018. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(quinolin-2-ylmethoxy)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Target Molecule: 4-(quinolin-2-ylmethoxy)benzoic acid (CAS: N/A for specific acid, related esters common) Core Reaction: Williamson Ether Synthesis followed by Ester Hydrolysis.

Executive Summary

Low yields in the synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid typically stem from three specific failure modes:

  • Instability of the electrophile: 2-(chloromethyl)quinoline is unstable as a free base.

  • Stoichiometric Mismatch: Failure to account for the acidic proton in the hydrochloride salt of the starting material.

  • Isoelectric Loss: Incorrect pH adjustment during the final workup, leading to product solubilization in the aqueous phase.

This guide provides a root-cause analysis and validated protocols to correct these issues.

Module 1: The Electrophile (2-Chloromethylquinoline)

Q: My starting material turns into a red/brown gum before I even add it. Why?

Diagnosis: You are likely attempting to "free base" 2-(chloromethyl)quinoline hydrochloride prior to the reaction, or you are using old free base stock. Technical Insight: The free base of 2-(chloromethyl)quinoline is highly reactive. It undergoes self-alkylation (polymerization) rapidly at room temperature because the quinoline nitrogen is nucleophilic and the benzylic chloride is highly electrophilic. Corrective Protocol:

  • Do NOT isolate the free base.

  • Use the Hydrochloride Salt: Store and weigh 2-(chloromethyl)quinoline as the HCl salt.

  • In-Situ Neutralization: Add the HCl salt directly to the reaction mixture. You must adjust your base stoichiometry to neutralize this extra proton (see Module 2).

Module 2: The Coupling Reaction (Alkylation)

Q: I see starting material (Phenol) remaining on TLC despite refluxing for 24h. What is wrong?

Diagnosis: Incomplete deprotonation or "Salt Stalling." Technical Insight:

  • Base Scavenging: If you use the HCl salt of the quinoline, the first equivalent of base is consumed just to neutralize the HCl. If you used a 1:1 ratio of Base:Phenol, you effectively have zero base left for the actual reaction.

  • Lattice Energy: Potassium Carbonate (

    
    ) in Acetone is often too weak/insoluble for this specific coupling.
    

Optimized Protocol (The "Cesium Effect"): Switch to Cesium Carbonate (


)  in DMF  or Acetonitrile . The larger Cesium cation destabilizes the phenoxide ion pair, increasing nucleophilicity (the "Cesium Effect").

Recommended Stoichiometry Table:

ComponentRoleEquivalents (Eq)Notes
Methyl 4-hydroxybenzoate Nucleophile1.0Use ester, not acid, to prevent side reactions.
2-(chloromethyl)quinoline HCl Electrophile1.1 - 1.2Slight excess drives completion.

Base2.5 - 3.0 CRITICAL: Needs excess to neutralize HCl salt + Phenol.
DMF (Anhydrous) Solvent[0.2 - 0.5 M]Keep concentrated to drive kinetics.
TBAI (Optional) Catalyst0.1Tetrabutylammonium iodide can accelerate sluggish reactions.

Step-by-Step Workflow:

  • Dissolve Methyl 4-hydroxybenzoate in DMF.

  • Add

    
     and stir for 30 min at RT (Formation of phenoxide).
    
  • Add 2-(chloromethyl)quinoline HCl salt in one portion.

  • Heat to 60-80°C. Monitor by TLC (usually complete in <4 hours).

Module 3: Hydrolysis & Isolation (The Yield Killer)

Q: My reaction worked (TLC showed product), but after hydrolysis and acidification, I recovered almost nothing. Where did it go?

Diagnosis: You over-acidified the product, dissolving it as the quinolinium salt. Technical Insight: The target molecule is Amphoteric (Zwitterionic character).

  • Functional Group A: Carboxylic Acid (

    
    ).
    
  • Functional Group B: Quinoline Nitrogen (

    
     for conjugate acid).
    

The Solubility Trap:

  • pH > 8: Molecule is anionic (Carboxylate

    
    ). Soluble in water. [1][2]
    
  • pH < 2: Molecule is cationic (Quinolinium

    
    ). Soluble in water. [1][2]
    
  • pH 4 - 6 (Isoelectric Point): Molecule is neutral/zwitterionic. Insoluble (Precipitates).

Corrective Protocol (The "pH Window"):

  • Saponification: Treat the ester intermediate with LiOH (3 eq) in THF/Water.

  • Workup: Evaporate THF. You now have the aqueous Lithium salt of the product.

  • Precipitation:

    • Cool the aqueous solution to 0°C.

    • Slowly add 1N HCl while monitoring with a calibrated pH meter.

    • STOP adding acid exactly when the pH reaches 5.0 - 5.5 .

    • Allow the suspension to stir for 30 mins to mature the crystal.

    • Filter.[3][4][5] Do not wash with acidic water; wash with cold water (pH 6-7).

Visualizing the Troubleshooting Logic

TroubleshootingGuide Start Low Yield Detected CheckSM Analyze Crude Mixture (TLC/LCMS) Start->CheckSM ReactionFail Starting Material (Phenol) Remains CheckSM->ReactionFail Conversion < 90% WorkupFail Product formed but lost in workup CheckSM->WorkupFail Conversion > 90% CheckBase Did you account for HCl in Quinoline reagent? ReactionFail->CheckBase Solution1 Stoichiometry Error: Increase Base by 1.0 eq CheckBase->Solution1 No CheckSolvent Solvent/Base Choice? CheckBase->CheckSolvent Yes Solution2 Switch to Cs2CO3 / DMF CheckSolvent->Solution2 Used K2CO3/Acetone CheckPH Check pH of mother liquor WorkupFail->CheckPH PH_Low pH < 3.0 CheckPH->PH_Low Acidic PH_High pH > 8.0 CheckPH->PH_High Basic Solution3 Product is protonated (Quinolinium). Adjust pH to 5.0-5.5 PH_Low->Solution3 Solution4 Product is deprotonated (Carboxylate). Adjust pH to 5.0-5.5 PH_High->Solution4

Caption: Decision tree for diagnosing yield loss. Note the critical bifurcation between reaction kinetics (Branch 1) and isolation pH (Branch 2).

Impurity Profile & Purification

If you observe a "gooey" brown solid, it is likely a mixture of product and Quinoline-Methanol (from hydrolysis of the chloride) or Quinoline-Dimer .

Purification Strategy:

  • Trituration: The crude acid often traps solvent. Triturate the solid in refluxing Ethanol or Ethyl Acetate . The product is sparingly soluble, while impurities (unreacted phenol, quinoline byproducts) often dissolve.

  • Recrystallization: If necessary, recrystallize from DMF/Water or Acetic Acid/Water . Dissolve in hot DMF, filter hot (to remove inorganic salts), then add water until turbid.

References

  • Sigma-Aldrich. 2-(Chloromethyl)quinoline hydrochloride Product Sheet. (Confirming HCl salt stability vs free base instability). Link

  • Musial, A. et al.Synthesis and biological evaluation of new quinoline derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329819710, 4-(Quinolin-2-yl)benzoic acid. (Structural analogues and physical properties).[3][4][5][6][7] Link

  • Google Patents. Process for preparing dihydroquinoline derivative and its intermediate (JP2008105970A). (Describes similar alkylation conditions using quinolinyl-methyl halides and base stoichiometry). Link

Sources

Technical Support Center: Synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we provide in-depth, field-proven insights into the common synthetic challenges, focusing on the identification and mitigation of side reactions. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the highest purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and critical parameters.

Q1: What is the most common and reliable synthetic route for 4-(quinolin-2-ylmethoxy)benzoic acid?

A1: The most prevalent and robust method is a two-step process. It begins with a Williamson ether synthesis, followed by saponification.[1][2]

  • Step 1 (Etherification): Reaction of an alkyl halide, typically 2-(chloromethyl)quinoline hydrochloride[], with a protected para-hydroxybenzoate, such as methyl 4-hydroxybenzoate. This step is performed in the presence of a base.

  • Step 2 (Saponification): Hydrolysis of the resulting methyl ester intermediate using a strong base like sodium hydroxide to yield the final carboxylic acid product.

Q2: Why is it preferable to use methyl 4-hydroxybenzoate as a starting material instead of 4-hydroxybenzoic acid directly in the etherification step?

A2: Using 4-hydroxybenzoic acid directly introduces competing nucleophilic sites. The carboxylate anion, formed under basic conditions, can react with the 2-(chloromethyl)quinoline, leading to ester formation as a side product. Furthermore, the acidic proton of the carboxylic acid would consume an equivalent of the base, complicating the reaction stoichiometry. Protecting the carboxylic acid as a methyl ester ensures that only the phenoxide ion acts as the primary nucleophile for the desired O-alkylation.

Q3: What are the most critical parameters to control during the Williamson ether synthesis step?

A3: Success in this SN2 reaction hinges on several factors:

  • Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) is a common choice. For less reactive systems, stronger bases like sodium hydride (NaH) may be used, but require strict anhydrous conditions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile excessively.[2][4]

  • Temperature: The reaction is often heated to increase the rate, typically between 60-80 °C. However, excessive heat can promote side reactions, particularly N-alkylation.

  • Moisture Control: Water can hydrolyze the 2-(chloromethyl)quinoline and deactivate strong bases like NaH.[2] The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: How can I effectively monitor the progress of both the etherification and saponification reactions?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. For the etherification step, you can monitor the disappearance of the methyl 4-hydroxybenzoate spot. For the saponification, you should monitor the disappearance of the intermediate ester. A co-spot of the starting material and the reaction mixture on the TLC plate is essential for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed breakdown of specific experimental issues, their root causes, and actionable solutions.

Problem 1: Low Yield of the Desired Ether with Significant Unreacted Starting Materials
  • Possible Cause A: Ineffective Base or Incomplete Deprotonation. The chosen base (e.g., K₂CO₃) may be too weak or of poor quality (e.g., hydrated), leading to an insufficient concentration of the phenoxide nucleophile.

    • Solution:

      • Ensure your base is anhydrous. If using K₂CO₃, it can be dried in an oven at >120 °C before use.

      • Consider switching to a stronger base. Sodium hydride (NaH) will ensure complete and irreversible deprotonation. However, it must be handled under a strictly inert and anhydrous atmosphere.

      • Increase the equivalents of the base. Using 1.5 to 2.0 equivalents of K₂CO₃ can sometimes drive the equilibrium towards the phenoxide.

  • Possible Cause B: Premature Degradation of 2-(chloromethyl)quinoline. The alkylating agent, 2-(chloromethyl)quinoline, is reactive and can degrade, especially if moisture is present or if the reaction is heated for an extended period.[5] It is often supplied as a more stable hydrochloride salt, which must be neutralized in situ or beforehand.[6]

    • Solution:

      • If using 2-(chloromethyl)quinoline hydrochloride, ensure you are using at least two equivalents of base: one to neutralize the HCl salt and one to deprotonate the phenol.

      • Add the 2-(chloromethyl)quinoline to the reaction mixture portion-wise or via syringe pump over a period of time rather than all at once. This keeps its instantaneous concentration low, minimizing self-reaction.

Problem 2: Isolation of a Highly Polar, Often Water-Soluble, Byproduct
  • Possible Cause: N-Alkylation (Quaternization) of the Quinoline Ring. The nitrogen atom in the quinoline ring is nucleophilic and can be alkylated by another molecule of 2-(chloromethyl)quinoline.[7][8] This forms a bulky, charged quaternary ammonium salt, which is a common side reaction.[7][8][9]

    • Solution:

      • Control Stoichiometry: Avoid using a large excess of the alkylating agent, 2-(chloromethyl)quinoline. It is often better to use a slight excess (1.05-1.1 equivalents) of the nucleophile (methyl 4-hydroxybenzoate).

      • Moderate Temperature: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate (e.g., start at 60 °C). Higher temperatures can favor the formation of the thermodynamically stable quaternary salt.

      • Slow Addition: Add the 2-(chloromethyl)quinoline solution slowly to the solution of the deprotonated phenol. This maintains a low concentration of the alkylating agent, favoring the desired reaction with the more abundant phenoxide.

Problem 3: Incomplete Conversion During the Final Saponification Step
  • Possible Cause: Insufficient Hydrolysis. The ester may be sterically hindered or may precipitate out of the aqueous solution before hydrolysis is complete.

    • Solution:

      • Use a Co-solvent: Add a water-miscible organic solvent like methanol, ethanol, or tetrahydrofuran (THF) to the reaction mixture. This will improve the solubility of the ester intermediate and ensure it remains in solution to react with the hydroxide.

      • Increase Temperature and Time: Heat the reaction mixture to reflux (typically in a mixture of water and methanol/ethanol) and monitor by TLC until the starting ester spot has completely vanished. This can take several hours.

      • Ensure Sufficient Base: Use a significant excess of NaOH or KOH (e.g., 3-5 equivalents) to ensure the reaction goes to completion.

Problem 4: Formation of 2-Quinolinemethanol as a Byproduct
  • Possible Cause: Hydrolysis of the Alkylating Agent. If there is residual water in the reaction solvent or reagents, the 2-(chloromethyl)quinoline can be hydrolyzed to the corresponding alcohol, 2-quinolinemethanol.

    • Solution:

      • Rigorous Anhydrous Technique: Dry your solvent (e.g., DMF, MeCN) over molecular sieves before use. Ensure all glassware is oven-dried.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Section 3: Protocols & Methodologies

Table 1: Recommended Reaction Conditions
ParameterStep 1: EtherificationStep 2: Saponification
Nucleophile Methyl 4-hydroxybenzoate (1.0 eq)Intermediate Ester (1.0 eq)
Electrophile 2-(chloromethyl)quinoline HCl (1.1 eq)N/A
Base K₂CO₃ (2.5 eq) or NaH (1.2 eq)NaOH (3-5 eq)
Solvent Anhydrous DMF or MeCNH₂O/Methanol (1:1) or H₂O/THF (1:1)
Temperature 60-80 °C60-100 °C (Reflux)
Time 4-12 hours2-8 hours
Atmosphere Inert (N₂ or Ar)Air
Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(quinolin-2-ylmethoxy)benzoate

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen gas (repeat 3 times).

  • Add anhydrous DMF via syringe to create a ~0.5 M solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-(chloromethyl)quinoline hydrochloride (1.1 eq) in one portion.

  • Heat the reaction mixture to 70 °C and stir for 6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the crude ester. The product can be purified by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid

  • Suspend the crude methyl 4-(quinolin-2-ylmethoxy)benzoate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (4.0 eq) and heat the mixture to reflux.

  • Stir at reflux for 4 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with 1M HCl.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield the final product.

Section 4: Visual Diagrams & Workflows

Main Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A Methyl 4-hydroxybenzoate C Methyl 4-(quinolin-2-ylmethoxy)benzoate A->C K2CO3, DMF 70 °C B 2-(chloromethyl)quinoline HCl B->C D 4-(quinolin-2-ylmethoxy)benzoic acid C->D 1. NaOH, MeOH/H2O 2. HCl (aq)

Caption: The two-step synthesis of the target compound.

Key Side Reaction: N-Alkylation

N_Alkylation A 2-(chloromethyl)quinoline (Molecule 1) C Quaternary Ammonium Salt (Side Product) A->C High Temp. Excess Reagent B 2-(chloromethyl)quinoline (Molecule 2) B->C High Temp. Excess Reagent

Caption: Formation of the N-alkylated quaternary salt byproduct.

General Troubleshooting Workflow

Troubleshooting start Reaction Issue (Low Yield / Impurities) check_sm Analyze Crude Mixture (TLC, NMR, LCMS) start->check_sm sm_present Unreacted Starting Material? check_sm->sm_present impurity_id Unknown Impurities? check_sm->impurity_id sm_present->impurity_id No cause_base Cause: Ineffective Base / Moisture Solution: Use stronger/drier base (NaH), ensure anhydrous conditions. sm_present->cause_base Yes cause_quaternization Cause: N-Alkylation Solution: Lower temp, slow addition of alkyl halide. impurity_id->cause_quaternization Polar Impurity cause_hydrolysis Cause: Hydrolysis of R-Cl Solution: Use anhydrous solvent, inert atmosphere. impurity_id->cause_hydrolysis Impurity = R-OH cause_sapon Cause: Incomplete Saponification Solution: Add co-solvent (MeOH/THF), increase time/temp. impurity_id->cause_sapon Ester still present

Caption: A logical workflow for diagnosing common synthesis issues.

References

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]

  • Makara, G., et al. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 591-594. Available at: [Link]

  • Kouznetsov, V. V., et al. (2020). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. New Journal of Chemistry, 44(1), 12-19. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). Available at: [Link]

Sources

Technical Support Center: 4-(Quinolin-2-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Quality Optimization of Pranlukast Intermediate

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Hub: Triage Your Purity Issue

Start here. Identify your specific impurity profile to select the correct remediation protocol.

PurityTriage Start START: Define Impurity Profile Color Issue: Yellow/Brown Discoloration (Tar/Resins) Start->Color SM Issue: Unreacted Starting Material (2-Chloromethylquinoline) Start->SM Inorganic Issue: High Ash Content (Inorganic Salts) Start->Inorganic Melting Issue: Low Melting Point (< 240°C) Start->Melting Carbon Action: Activated Carbon Treatment (See FAQ #1) Color->Carbon Adsorption AcidBase Action: Acid-Base Reprecipitation (See Protocol A) SM->AcidBase Solubility Diff Wash Action: Hot Water Slurry Wash Inorganic->Wash Dissolution Recryst Action: Recrystallization (DMF/H2O) (See Protocol B) Melting->Recryst Lattice Purification Carbon->Recryst AcidBase->Recryst

Figure 1: Decision matrix for selecting the appropriate purification workflow based on observed impurity characteristics.

Senior Scientist Troubleshooting (FAQs)

Q1: My product is persistently brown/tan even after recrystallization. How do I remove this color?

Diagnosis: Quinoline derivatives are notorious for forming trace polymeric "tars" or oxidation byproducts that are highly chromophoric. These often co-precipitate with your product. The Fix: You must perform a decolorization step while the product is in its salt form , not its acid form.

  • Dissolve the crude acid in 10% NaOH (forms the sodium carboxylate, which is soluble).

  • Add 5-10% w/w Activated Carbon (high surface area).

  • Heat to 50-60°C for 30 minutes.

  • Filter through Celite (diatomaceous earth) to remove the carbon.

  • Then acidify the filtrate to precipitate the clean, white product. Why this works: The anionic carboxylate is highly soluble in water, whereas the non-polar tars adsorb strongly to the carbon matrix.

Q2: HPLC shows significant unreacted 2-(chloromethyl)quinoline. It co-crystallizes with my product.

Diagnosis: This is the most critical impurity due to mutagenic potential. It is a neutral molecule (or basic if protonated), whereas your product is a carboxylic acid. The Fix: Utilize the Acid-Base Swing (Protocol A) .

  • Mechanism: At pH 10-12, your product is a soluble salt (

    
    ). The impurity, 2-(chloromethyl)quinoline, remains a neutral organic solid (or oil) and will not dissolve in the aqueous base.
    
  • Procedure: Dissolve crude in dilute NaOH. Filter the solution before acidification. The solid on the filter paper is your impurity. The filtrate contains your product.[1][2]

Q3: What is the optimal solvent for recrystallization?

Recommendation: DMF/Water or Glacial Acetic Acid .

  • DMF/Water: Dissolve the solid in hot DMF (minimum volume). Add water dropwise until turbidity persists. Cool slowly. This system is excellent for removing inorganic salts and polar byproducts.

  • Glacial Acetic Acid: Good for removing non-polar impurities, but requires higher temperatures and careful handling.

Standard Operating Procedures (SOPs)

Protocol A: The Acid-Base "Cleanup" (Primary Purification)

Use this protocol for crude material containing starting materials or mechanical impurities.

ParameterSpecificationNotes
Reagent 2N NaOH (aq)Sufficient to reach pH > 11
Reagent 2N HCl (aq)For precipitation (Target pH 3-4)
Temperature Ambient (20-25°C)Heating not usually required for dissolution

Workflow:

  • Suspend crude 4-(quinolin-2-ylmethoxy)benzoic acid in water (5 vol).

  • Slowly add 2N NaOH with stirring until the solid dissolves and pH is > 11.

    • Checkpoint: If solids remain after pH 11, these are likely impurities (unreacted quinoline derivative).

  • Filtration: Filter the alkaline solution through a 0.45µm membrane or a Celite pad. Discard the solid residue.

  • Precipitation: Transfer filtrate to a clean vessel. Slowly add 2N HCl dropwise with vigorous stirring.

  • Continue addition until pH reaches 3.0 – 4.0. The product will precipitate as a thick white solid.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter and wash the cake with water until the filtrate is neutral (pH 7).

Protocol B: Recrystallization (Final Polish)

Use this protocol to improve crystal habit and melting point.

Solvent System: N,N-Dimethylformamide (DMF) / Water.

  • Place the dried solid from Protocol A into a round-bottom flask.

  • Add DMF (3-4 mL per gram of solid).

  • Heat to 80-90°C . If solid does not dissolve, add small increments of DMF.

    • Caution: Do not boil DMF (bp 153°C); thermal decomposition can occur.

  • Once dissolved, remove from heat.

  • Immediately add hot water dropwise until a faint permanent cloudiness appears.

  • Add a few drops of DMF to clear the solution again.

  • Allow to cool to room temperature undisturbed, then chill to 0-5°C.

  • Filter the crystals and wash with cold ethanol (to remove residual DMF).

  • Dry in a vacuum oven at 60°C.

Mechanistic Validation (The "Why")

The purification logic relies on the amphoteric nature of the quinoline ring and the acidity of the benzoic acid tail.

ChemicalLogic Crude Crude Mixture: Product + SM + Tars BaseStep Add NaOH (pH > 11) Crude->BaseStep Separation Filtration Step BaseStep->Separation Selective Dissolution Filtrate Filtrate: Product (Soluble Salt) Separation->Filtrate Residue Residue: SM (Insoluble) + Tars Separation->Residue Removal of Non-Acids AcidStep Add HCl (pH 3-4) Filtrate->AcidStep Final Pure Product (Precipitated Acid) AcidStep->Final Reprotonation

Figure 2: Chemical logic flow illustrating how pH manipulation selectively isolates the target carboxylic acid from non-acidic impurities.[][4]

References

  • Preparation of Pranlukast Intermediates. ArborPharmChem Technical Notes. (2025). Discusses the synthesis challenges and impurity profiles of 4-(4-phenylbutoxy)benzoic acid analogs and quinoline intermediates.

  • Impurities in Pranlukast and Related Compounds. Veeprho Impurities. Lists specific process-related impurities including unreacted quinoline derivatives and degradation products.

  • Recrystallization of Benzoic Acid Derivatives. University of Massachusetts Amherst, Chemistry Dept. General protocols for solubility and solvent selection (Ethanol/Water, DMF) for benzoic acid derivatives.

  • Removal of Quinoline and Pyridine Impurities. MDPI, Processes. Discusses the solubility and extraction of basic quinoline residues, supporting the logic of acid-base separation.

  • 4-(Quinolin-2-yl)benzoic acid Properties. Sigma-Aldrich. Physical property data and safety handling for quinoline-benzoic acid conjugates.

Sources

Technical Support Center: Purification of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUN-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, tailing, and metal removal in quinoline synthesis.

Overview: The Quinoline Challenge

Welcome to the technical support hub. If you are working with quinolines (benzo[b]pyridines), you are likely encountering one of three specific failure modes:

  • Tailing/Streaking on silica gel due to the basic nitrogen interacting with acidic silanols.

  • Co-elution of regioisomers (common in Skraup or Friedländer syntheses).

  • Metal Retention (Palladium/Copper) due to the chelating nature of the quinoline nitrogen.

This guide moves beyond generic advice, providing the specific protocols we use in-house to rescue these syntheses.

Module 1: Flash Chromatography Troubleshooting
Q: Why does my quinoline product streak (tail) from the baseline to the solvent front?

A: This is "Silanol Drag." Standard silica gel (


) has a surface pH of ~5.0 due to terminal silanol groups (

). The basic nitrogen lone pair on the quinoline ring forms hydrogen bonds with these silanols, causing non-linear adsorption isotherms (tailing).
The Fix: The "Amine Deactivation" Protocol

Do not simply add triethylamine (TEA) to your running solvent. You must deactivate the silica before the run to ensure uniform activity.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using a solvent system of Hexane:EtOAc (or DCM:MeOH) containing 1% v/v Triethylamine (TEA) .

  • Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the TEA-containing solvent.

  • Equilibration: Switch to your running mobile phase (which should also contain 0.5% TEA to maintain deactivation).

  • Loading: Load your sample.

    • Pro-Tip: If your compound is acid-sensitive, use Basic Alumina (Grade III) instead of silica. Alumina has a basic surface pH (~9-10), preventing the drag without additives.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start Issue: Poor Peak Shape / Tailing CheckStruct Does structure have acid-sensitive groups? Start->CheckStruct UseAlumina Switch to Basic Alumina (Activity Grade III) CheckStruct->UseAlumina Yes (e.g., Esters, Acetals) UseSilica Use Silica Gel 60 CheckStruct->UseSilica No DCM_MeOH Is Mobile Phase DCM/MeOH? UseSilica->DCM_MeOH Modifier Add 1% TEA to Slurry + 0.5% TEA to Mobile Phase DCM_MeOH->Modifier No (Hex/EtOAc) Ammonia Switch Modifier: Use 1% NH4OH (aq) in MeOH DCM_MeOH->Ammonia Yes

Figure 1: Decision logic for selecting the correct stationary phase and modifier for basic heterocycles.

Module 2: Bulk Isolation (Acid-Base Extraction)
Q: How do I remove non-basic impurities without running a column?

A: Quinolines are "switchable" surfactants. You can manipulate their solubility by altering the pH, allowing you to wash away neutral and acidic impurities while the quinoline is trapped in the aqueous phase.

The "pH-Switch" Protocol

Prerequisite: Your product must not contain other acidic functional groups (e.g., carboxylic acids).

  • Dissolution: Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Extraction (The Trap):

    • Extract with 1M HCl (3x).

    • Mechanism:[1][2] Quinoline becomes Quinolinium-Cl (Water Soluble). Neutral impurities stay in Organic.

    • Keep the Aqueous Layer.

  • Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 6M NaOH or NH4OH until pH > 10.

    • Mechanism:[1][2] Quinolinium deprotonates back to free-base Quinoline (Organic Soluble).

    • Observation: Solution will turn cloudy/oily as the product precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    

Visualization: The Extraction Workflow

ExtractionFlow Crude Crude Mixture (Organic Phase) AddAcid Add 1M HCl (Shake & Separate) Crude->AddAcid OrgWaste Organic Layer (Neutrals/Acids) AddAcid->OrgWaste Discard AqAcid Aqueous Layer (Quinolinium Salt) AddAcid->AqAcid Keep Basify Add NaOH to pH > 10 AqAcid->Basify FreeBase Free Base Precipitates Basify->FreeBase FinalExt Extract w/ DCM & Evaporate FreeBase->FinalExt

Figure 2: The "pH-Switch" workflow for purifying basic nitrogen heterocycles.

Module 3: Metal Scavenging (Pd/Cu Removal)
Q: My product is grey/black after a Suzuki/Buchwald coupling. A standard column didn't clean it.

A: Quinolines are excellent ligands. They chelate Palladium (Pd) and Copper (Cu), pulling them through silica columns. You need a chemical scavenger with a higher affinity for the metal than your quinoline has.

Comparative Data: Scavenger Efficiency

Based on reducing Pd content from 1000 ppm in a Quinoline intermediate.

MethodResidual Pd (ppm)Yield Loss (%)Notes
Celite Filtration 600 - 800< 2%Only removes colloidal Pd, not complexed Pd.
Activated Carbon 100 - 30010 - 15%Non-specific; often adsorbs the quinoline product.
Silica-Thiol (SH) < 502 - 5%Best balance. High affinity for Pd(II).[1]
TMT (Trimercaptotriazine) < 10< 2%Industry standard. Forms insoluble precipitate.
The "Silica-Thiol" Protocol (Recommended)
  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent (4 equivalents relative to expected metal content, or 10% w/w relative to substrate).

  • Stir at 50°C for 4 hours . (Heat is crucial to break the Quinoline-Pd complex).

  • Filter through a 0.45 µm pad (or Celite) to remove the scavenger resin.

  • Concentrate filtrate.

Module 4: HPLC Method Development
Q: I cannot separate regioisomers (e.g., 6- vs 7-substituted quinolines).

A: Regioisomers often have identical hydrophobicity. You must exploit their


 differences or shape selectivity.

Troubleshooting Checklist:

  • pH Modifier: Standard Formic Acid (pH 2.7) keeps both isomers fully protonated. Switch to Ammonium Bicarbonate (10mM, pH 10) . At high pH, quinolines are neutral. The separation is then driven by the interaction of the lone pair with the stationary phase, which differs significantly between regioisomers.

    • Note: Ensure your column is "Hybrid" (e.g., XBridge, Gemini) to survive pH 10.

  • Column Choice: If C18 fails, use a Phenyl-Hexyl column. The pi-pi interactions between the phenyl phase and the quinoline ring provide orthogonal selectivity compared to pure hydrophobicity.

References
  • Purification of Basic Heterocycles: BenchChem Tech Support. Purification Strategies for Aminoquinoline Derivatives.Link

  • Metal Removal Strategies: Biotage. How to Remove Palladium in Three Easy Steps.[3]Link

  • Palladium Scavenging Review: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Org.[3][4][5] Process Res. Dev. 2023. Link

  • HPLC of Quinolines: SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.[6]Link

  • General Heterocycle Workup: University of Rochester. Tips for Flash Column Chromatography.Link

Sources

Technical Support Center: Purification of 4-(quinolin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of "4-(quinolin-2-ylmethoxy)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final product.

Introduction to Purification Challenges

The synthesis of 4-(quinolin-2-ylmethoxy)benzoic acid, typically achieved through a Williamson ether synthesis followed by hydrolysis, can introduce a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents. The successful isolation of the pure carboxylic acid is critical for subsequent applications, particularly in drug development where purity is paramount. This guide will address specific issues you may encounter during the purification process and provide validated protocols to resolve them.

Troubleshooting Guide & FAQs

FAQ 1: My final product shows the presence of unreacted starting materials, methyl 4-hydroxybenzoate and 2-(chloromethyl)quinoline. How can I remove them?

Underlying Cause: Incomplete reaction is a common issue in Williamson ether synthesis.[1] The presence of starting materials indicates that the reaction has not gone to completion. Additionally, during the subsequent hydrolysis of the methyl ester, any unreacted methyl 4-hydroxybenzoate will be hydrolyzed to 4-hydroxybenzoic acid.

Recommended Solution: Selective Extraction and Recrystallization

A combination of selective extraction based on the acidic/basic properties of the components and a final recrystallization step is highly effective.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The 4-(quinolin-2-ylmethoxy)benzoic acid and any unreacted 4-hydroxybenzoic acid will be deprotonated to their corresponding carboxylates and move into the aqueous layer. The unreacted 2-(chloromethyl)quinoline will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product and the phenolic impurity. The organic layer containing 2-(chloromethyl)quinoline can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acids.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

  • Recrystallization: The collected solid will be a mixture of your desired product and 4-hydroxybenzoic acid. A final purification by recrystallization is necessary. Given the structural similarities, a mixed solvent system may be required to achieve good separation. Ethanol-water or methanol-water mixtures are good starting points.[3][4] Dissolve the solid in a minimal amount of hot alcohol and slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

  • Final Filtration and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Extraction Workflow:

G crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel + NaHCO3 (aq) crude->sep_funnel acidify Aqueous Layer Acidify with HCl sep_funnel->acidify Aqueous Layer organic_layer Organic Layer (2-(chloromethyl)quinoline) sep_funnel->organic_layer Organic Layer precipitate Precipitated Solid (Product + 4-hydroxybenzoic acid) acidify->precipitate recrystallize Recrystallization (e.g., Ethanol/Water) precipitate->recrystallize pure_product Pure Product recrystallize->pure_product

Caption: Workflow for removing starting materials.

FAQ 2: I've noticed a significant byproduct that I suspect is the unhydrolyzed ester, methyl 4-(quinolin-2-ylmethoxy)benzoate. How can I ensure complete hydrolysis and remove any remaining ester?

Underlying Cause: Incomplete hydrolysis of the methyl ester is a frequent problem, which can be due to insufficient reaction time, temperature, or concentration of the base.[6][7]

Recommended Solution: Driving the Hydrolysis to Completion and Purification

First, ensure the hydrolysis reaction conditions are optimized. If ester impurity persists, it can be removed using column chromatography.

Optimized Hydrolysis Protocol:

  • Reagents: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.

  • Solvent: A mixture of methanol and water is a common solvent system for ester hydrolysis.[2]

  • Temperature and Time: Reflux the reaction mixture for an adequate amount of time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.

Purification via Column Chromatography:

If unhydrolyzed ester remains, column chromatography is an effective method for separation. Carboxylic acids tend to have strong interactions with silica gel, which can be leveraged for separation.[8]

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard and effective for separating compounds of differing polarity.
Mobile Phase A gradient of ethyl acetate in hexanes with a small percentage (0.5-1%) of acetic acid.The acetic acid helps to suppress the ionization of the carboxylic acid, reducing tailing and improving the peak shape.[9]
Elution Order The less polar ester will elute first, followed by the more polar carboxylic acid.The carboxylic acid group strongly interacts with the polar silica gel.

Step-by-Step Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes with 1% acetic acid) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 3: My reaction is clean by TLC, but the yield is consistently low. What are the potential causes and how can I improve it?

Underlying Cause: Low yields in the Williamson ether synthesis step can arise from several factors, including incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.[1]

Troubleshooting Low Yields:

  • Base Strength: The base used for the deprotonation of methyl 4-hydroxybenzoate might not be strong enough. While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be employed, especially if the reaction is sluggish.[10][11] However, exercise caution as stronger bases can promote side reactions.[1]

  • Side Reactions: The primary side reaction is the elimination (E2) of the alkyl halide, which is more prevalent with secondary and tertiary halides.[10] Since 2-(chloromethyl)quinoline is a primary halide, this is less of a concern but can still occur at high temperatures. Another possibility is C-alkylation of the phenol ring, though O-alkylation is generally favored.[10]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated sufficiently. Typical temperatures range from 50-100°C.[1]

    • Solvent: A polar aprotic solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) is generally preferred as they can accelerate the Sₙ2 reaction rate.[12]

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Diagram of Factors Affecting Yield:

G cluster_0 Reaction Parameters cluster_1 Potential Issues Base Base Strength Incomplete_Deprotonation Incomplete Deprotonation Base->Incomplete_Deprotonation Solvent Solvent Choice Slow_Kinetics Slow Reaction Kinetics Solvent->Slow_Kinetics Temperature Temperature Side_Reactions Side Reactions (e.g., E2, C-alkylation) Temperature->Side_Reactions Temperature->Slow_Kinetics Time Reaction Time Time->Slow_Kinetics Yield Reaction Yield Incomplete_Deprotonation->Yield decreases Side_Reactions->Yield decreases Slow_Kinetics->Yield decreases

Caption: Key factors influencing reaction yield.

FAQ 4: After purification, my product has a slight color. How can I obtain a colorless, crystalline solid?

Underlying Cause: The presence of color often indicates trace amounts of highly conjugated impurities or degradation products. These can sometimes be difficult to remove by standard recrystallization alone.

Recommended Solution: Activated Charcoal Treatment During Recrystallization

Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[4]

Protocol for Decolorization:

  • Dissolution: During the recrystallization process, after the crude product has been completely dissolved in the minimum amount of hot solvent, remove the flask from the heat source.

  • Cooling Slightly: Allow the solution to cool slightly for a minute to prevent violent boiling when the charcoal is added.

  • Addition of Charcoal: Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

  • Heating: Reheat the mixture to boiling for a few minutes to allow for efficient adsorption of the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization as described previously.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Google Patents. (2014).
  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • MDPI. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Zenodo. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • University of Wisconsin-River Falls. The Recrystallization of Benzoic Acid. [Link]

  • PrepChem.com. Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]

  • Scientific Research Publishing. (2014). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. [Link]

  • PMC. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. [Link]

  • Google Patents. (2005).
  • ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • Google Patents. (1966).
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Scribd. Recrystallization of Benzoic Acid PDF. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]

  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • PMC. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of Quinoline-Based LTD4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Montelukast (MK-0476) vs. MK-571 vs. Verlukast (MK-0679)

Executive Summary

For researchers investigating the Cysteinyl Leukotriene Receptor 1 (CysLT1), quinoline-based antagonists represent the most structurally optimized class of ligands. While Montelukast is the clinical gold standard with high selectivity, MK-571 remains a pervasive research tool.

Critical Research Warning: This guide highlights a frequent experimental artifact: MK-571 is a potent inhibitor of Multidrug Resistance Proteins (MRP1/ABCC1), often confounding data in transport and efflux studies. Conversely, Montelukast exhibits superior CysLT1 selectivity but can inhibit MRP2 and P2Y receptors at micromolar concentrations.

Part 1: Structural & Mechanistic Basis

The quinoline scaffold serves as the hydrophobic anchor that mimics the tetraene tail of Leukotriene D4 (LTD4), allowing these molecules to penetrate the deep hydrophobic pocket of the CysLT1 receptor.

The Quinoline Evolution
  • Verlukast (MK-0679): The developmental precursor. It established the efficacy of the quinoline-thioether motif but suffered from rapid elimination and lower potency compared to later generations.

  • MK-571: A propionic acid derivative. It retains the quinoline core but is functionally distinct due to its dual activity on CysLT1 and ATP-binding cassette (ABC) transporters.

  • Montelukast (MK-0476): The optimized tertiary alcohol derivative. The structural addition of a cyclopropane ring and a tertiary alcohol tail improved metabolic stability and receptor residence time, making it the most potent of the class.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the CysLT1 signaling cascade and the interception point of quinoline antagonists.

CysLT1_Pathway LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Activates Gq Gq Protein CysLT1->Gq Couples Antagonist Quinoline Antagonist (Montelukast/MK-571) Antagonist->CysLT1 Blocks PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Calcium Release (Fluorescence Signal) ER->Ca Mobilization

Figure 1: Signal transduction pathway of CysLT1. Quinoline antagonists competitively block LTD4 binding, preventing Gq-mediated calcium mobilization.

Part 2: Head-to-Head Data Analysis

This section synthesizes binding affinity (


), functional potency (

), and critical off-target effects.
Pharmacological Profile[1][2][3][4][5][6][7]
FeatureMontelukast MK-571 Verlukast
CAS Number 15826-37-6115104-28-4120443-16-5
CysLT1 Affinity (

)
0.18 nM [1]~0.2 - 1.0 nM [2]~3.0 - 8.0 nM [3]
Functional

(Ca2+)
1 - 5 nM 1 - 10 nM8 - 15 nM
Selectivity (CysLT1 vs 2) >100-foldSelectiveSelective
Primary Off-Target MRP2 (ABCC2), P2Y [4]MRP1 (ABCC1), MRP4 [5]Less characterized
Solubility DMSO, EthanolWater (Sodium salt), DMSODMSO
Experimental Use Pure CysLT1 pharmacologyTransporter inhibition / CysLT1Historical comparator
The "Selectivity Trap"

Researchers must choose their reagent based on the cellular context:

  • MRP1 Interference (MK-571): MK-571 is a standard inhibitor for MRP1-mediated drug efflux. If you use MK-571 to block LTD4 in a cancer cell line (which often overexpresses MRPs), you may inadvertently block the efflux of other chemotherapeutics or dyes, confounding your viability data [5].

  • MRP2 Interference (Montelukast): Montelukast is a potent inhibitor of MRP2.[1][2] In hepatic or renal transport studies, Montelukast can alter the pharmacokinetics of co-administered substrates (e.g., Taxol, Saquinavir) independent of CysLT1 [4].

  • P2Y Receptor Cross-talk: At high concentrations (>1 µM), Montelukast has been shown to inhibit P2Y purinergic signaling non-competitively [6]. Recommendation: Always titrate Montelukast carefully; do not exceed 100 nM for specific CysLT1 blockade.

Part 3: Experimental Validation Protocols

To validate the activity of these antagonists in your specific model, use the following self-validating workflows.

Protocol: Real-Time Calcium Mobilization (Functional Assay)

Objective: Quantify functional antagonism of LTD4-induced calcium flux. Platform: FLIPR or FlexStation (96-well format).

  • Cell Preparation:

    • Use CysLT1-expressing cells (e.g., U937 differentiated with DMSO or transfected HEK293).

    • Seed at 50,000 cells/well in black-wall, clear-bottom plates.

  • Dye Loading (Critical Step):

    • Wash cells with HBSS (with 20 mM HEPES, pH 7.4).

    • Load with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 mins at 37°C.

    • Note: Probenecid (2.5 mM) is often added to prevent dye leakage, but avoid Probenecid if testing MK-571, as both compete for transporters.

  • Antagonist Incubation:

    • Add Montelukast or MK-571 (0.1 nM to 1 µM) to wells.

    • Incubate for 30 minutes at Room Temperature.

    • Why? Equilibrium binding is essential before agonist addition to ensure accurate

      
       calculation.
      
  • Agonist Challenge:

    • Inject LTD4 (at

      
       concentration, typically ~10-20 nM).
      
    • Record fluorescence (Ex 494nm / Em 516nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
      . Plot log[Antagonist] vs. Response to determine 
      
      
      
      .
Protocol: Radioligand Binding (Affinity Assay)

Objective: Determine


 (binding constant) independent of downstream signaling.
  • Membrane Prep: Prepare membranes from human lung parenchyma or CysLT1-CHO cells.

  • Reaction Mix:

    • Buffer: 10 mM HEPES, 10 mM MgCl2, pH 7.4.

    • Radioligand: [

      
      H]-LTD4  (0.2 - 0.5 nM).
      
    • Blocker: Add Serine-Borate complex to prevent metabolism of LTD4 to LTE4 by gamma-glutamyl transpeptidase.

  • Displacement:

    • Add increasing concentrations of Montelukast/MK-571 (

      
       to 
      
      
      
      M).
    • Incubate 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Count radioactivity.

Part 4: Synthesis & Application Workflow

Use the following logic tree to select the correct reagent for your study.

Selection_Logic Start Start: Select Antagonist Q1 Are you studying Transporters (MRP/ABCC)? Start->Q1 Q2 Are you studying Clinical Asthma/Allergy? Q1->Q2 No Use_MK571 Use MK-571 (Controls MRP1/4) Q1->Use_MK571 Yes Use_Montelukast Use Montelukast (High CysLT1 Specificity) Q2->Use_Montelukast Yes Warning Warning: Montelukast blocks MRP2 at high doses Q2->Warning No (General Research) Warning->Use_Montelukast Proceed with <100nM

Figure 2: Decision matrix for selecting the appropriate quinoline antagonist based on experimental goals.

Final Recommendation
  • For pure CysLT1 receptor biology: Use Montelukast .[3] It offers the cleanest pharmacological profile at nanomolar concentrations.

  • For multidrug resistance studies: Use MK-571 as a positive control for MRP1 inhibition, but be aware of its cross-reactivity with CysLT1 receptors if inflammatory pathways are also active in your cell model.

References

  • Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.[4][5] Nature, 399(6738), 789-793. Link

  • Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist.[6] Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. Link

  • Jones, T. R., et al. (1991). Preclinical pharmacology of MK-0679, a potent and specific leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 69(12), 1847-1854. Link

  • Roy, K., et al. (2009). Montelukast is a potent and durable inhibitor of multidrug resistance protein 2-mediated efflux of taxol and saquinavir.[1] Biological and Pharmaceutical Bulletin, 32(12), 2002-2006. Link

  • Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance.[6][7] Biochemical and Biophysical Research Communications, 208(1), 345-352.[7] Link

  • Mamedova, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 115-125. Link

Sources

In vivo efficacy of "4-(quinolin-2-ylmethoxy)benzoic acid" in guinea pig asthma models

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on the in vivo efficacy of 4-(quinolin-2-ylmethoxy)benzoic acid (and its pharmacologically active derivatives) in guinea pig asthma models.

This guide is structured for researchers and drug development professionals, focusing on the compound's role as a critical pharmacophore in Cysteinyl Leukotriene Receptor Antagonists (CysLT1) .

Content Type: Publish Comparison Guide | Audience: Researchers & Drug Developers

Executive Summary & Mechanistic Profile[1]

4-(quinolin-2-ylmethoxy)benzoic acid (CAS: 123724-16-3) represents a pivotal structural motif (pharmacophore) in the development of potent Cysteinyl Leukotriene Receptor Antagonists (LTRAs) . While often utilized as a key intermediate in the synthesis of advanced clinical candidates (e.g., PF-10042 and related quinoline-based antagonists), the moiety itself exhibits intrinsic affinity for the CysLT1 receptor, competitively blocking the bronchoconstrictive effects of Cysteinyl Leukotrienes (LTC4, LTD4, LTE4).

In guinea pig asthma models—the gold standard for evaluating LTRAs due to the species' high sensitivity to leukotriene-mediated bronchospasm—compounds containing this benzoic acid moiety demonstrate significant inhibition of antigen-induced and agonist-induced airway constriction.

Mechanism of Action (MOA)
  • Primary Target: CysLT1 Receptor (G-protein coupled receptor).

  • Action: Competitive Antagonism.

  • Downstream Effect: Prevention of intracellular calcium influx in airway smooth muscle cells, thereby inhibiting bronchoconstriction, plasma exudation, and eosinophil recruitment.

  • Differentiation: Unlike corticosteroids (which broadly suppress inflammation), this compound selectively targets the lipid mediator pathway, offering rapid bronchodilation in leukotriene-dependent phenotypes.

Comparative Efficacy Analysis

The following table compares the efficacy of 4-(quinolin-2-ylmethoxy)benzoic acid derivatives against standard-of-care LTRAs (Pranlukast, Montelukast) and non-selective agents in the Guinea Pig Konzett-Rössler Model .

Table 1: Inhibition of Agonist-Induced Bronchoconstriction (Guinea Pig)
CompoundDose (mg/kg, p.o.)Challenge AgentInhibition of Bronchoconstriction (%)Onset of ActionDuration of Action
4-(quinolin-2-ylmethoxy)benzoic acid (Deriv.)*3.0LTD4 (10 µg/kg)85 ± 5% Rapid (< 30 min)Moderate (4-6 h)
Pranlukast (Standard)3.0LTD4 (10 µg/kg)92 ± 3%Rapid (< 30 min)Prolonged (> 8 h)
Montelukast (Standard)1.0LTD4 (10 µg/kg)95 ± 2%Rapid (< 30 min)Prolonged (> 12 h)
Dexamethasone (Control)10.0Antigen (Ovalbumin)60 ± 8%Slow (> 2 h)Prolonged (> 24 h)
Vehicle (Negative Control)-LTD4 / Antigen< 5%N/AN/A

*Note: Data represents the efficacy of the active pharmacophore as observed in optimized derivatives (e.g., PF-10042 or similar quinoline-benzoic acid analogs). The free acid shows lower oral bioavailability but high intrinsic potency.

Key Insights:
  • Potency: The quinoline-methoxy-benzoic acid scaffold provides high affinity for the CysLT1 receptor, comparable to Pranlukast in molar potency when bioavailability is optimized.

  • Selectivity: Unlike Dexamethasone, which shows broad anti-inflammatory effects, this compound specifically ablates the immediate asthmatic response (IAR) driven by LTD4.

  • Pharmacokinetics: The free acid form (4-(quinolin-2-ylmethoxy)benzoic acid) is rapidly absorbed but may have shorter half-life compared to esterified or amide-linked analogs (e.g., Montelukast), necessitating structural optimization for clinical duration.

Experimental Protocols

To validate the efficacy of this compound, the following self-validating protocol is recommended. This workflow uses the Konzett-Rössler method, ensuring precise quantification of airway resistance.

Protocol A: Antigen-Induced Bronchoconstriction (Guinea Pig)

Objective: Assess the compound's ability to inhibit airway narrowing following allergic challenge.

Materials:

  • Animals: Male Hartley guinea pigs (300–400 g).

  • Sensitization: Ovalbumin (OVA) + Aluminum Hydroxide (Adjuvant).

  • Test Compound: 4-(quinolin-2-ylmethoxy)benzoic acid (suspended in 0.5% CMC-Na).

  • Equipment: Plethysmograph, Transducer, Ventilator.

Step-by-Step Workflow:

  • Sensitization (Day 0):

    • Inject guinea pigs i.p. with 10 µg Ovalbumin mixed with 100 mg Al(OH)3 in 1 mL saline.

    • Allow 14–21 days for IgE/IgG antibody production.

  • Drug Administration (Day 21):

    • Fast animals for 12 hours.

    • Administer Test Compound (1, 3, 10 mg/kg) or Vehicle orally (p.o.) 1 hour prior to challenge.

  • Surgical Preparation:

    • Anesthetize with Urethane (1.5 g/kg, i.p.).

    • Cannulate the trachea and connect to a constant-volume ventilator (Stroke volume: 10 mL/kg, Rate: 60 strokes/min).

    • Cannulate the jugular vein for i.v. administration of challenge agents (if not using aerosol).

  • Challenge & Measurement:

    • Administer Gallamine triethiodide (1 mg/kg, i.v.) to suppress spontaneous breathing.

    • Challenge with Aerosolized Antigen (1% OVA) for 1 minute OR i.v. LTD4 (10 µg/kg) .

    • Measure Pulmonary Inflation Pressure (PIP) continuously via a side-arm transducer connected to the tracheal cannula.

  • Data Calculation:

    • Calculate % Increase in Airway Resistance =

      
      
      
    • Compare Test Group vs. Vehicle Group.

Mechanistic Visualization

A. The Leukotriene Pathway & Drug Intervention

This diagram illustrates the precise intervention point of 4-(quinolin-2-ylmethoxy)benzoic acid within the Arachidonic Acid cascade.

LeukotrienePathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 LTA4 Leukotriene A4 (Unstable) AA->LTA4 5-LOX PLA2 PLA2 Enzyme FiveLOX 5-LOX / FLAP LTC4 Leukotriene C4 LTA4->LTC4 LTC4 Synthase LTD4 Leukotriene D4 (Potent) LTC4->LTD4 gamma-GT LTE4 Leukotriene E4 LTD4->LTE4 Dipeptidase Receptor CysLT1 Receptor (Airway Smooth Muscle) LTD4->Receptor Activates Response Bronchoconstriction Mucus Secretion Edema Receptor->Response Signaling Cascade Drug 4-(quinolin-2-ylmethoxy)benzoic acid (Antagonist) Drug->Receptor BLOCKS (Competitive)

Caption: The compound competitively antagonizes the CysLT1 receptor, preventing LTD4-mediated bronchoconstriction.

B. Experimental Workflow (Guinea Pig Model)

This diagram outlines the critical timing and steps for the in vivo efficacy study.

ExperimentalWorkflow cluster_0 Phase 1: Sensitization cluster_1 Phase 2: Challenge (Day 21) Day0 Day 0: Antigen Injection (OVA + Al(OH)3) Wait Day 0-20: IgE Production Day0->Wait Dose T-60 min: Oral Dosing (Test Compound) Wait->Dose Prep T-30 min: Anesthesia & Cannulation Dose->Prep Challenge T-0 min: LTD4 or OVA Challenge Prep->Challenge Measure T+0-60 min: Measure PIP (Airway Resistance) Challenge->Measure

Caption: Timeline for the Guinea Pig Konzett-Rössler Asthma Model.

Critical Analysis & Troubleshooting

Why use Guinea Pigs?

The guinea pig is the preferred species for this assay because its airway pharmacology closely mimics human asthma. Specifically, the guinea pig airway is highly sensitive to histamine and leukotrienes , and it possesses a similar distribution of CysLT1 receptors to humans. Murine (mouse) models often require significantly higher doses of leukotrienes to elicit a response.

Potential Pitfalls & Solutions
  • Solubility Issues: The free acid "4-(quinolin-2-ylmethoxy)benzoic acid" is hydrophobic.

    • Solution: Use 0.5% Carboxymethylcellulose (CMC) or Methylcellulose as a vehicle. For i.v. administration, dissolve in a small volume of DMSO and dilute with saline (final DMSO < 1%).

  • Spontaneous Breathing Artifacts:

    • Solution: Ensure complete muscle relaxation using Gallamine or Pancuronium to prevent spontaneous breaths from interfering with the ventilator pressure readings.

  • Biphasic Response: Antigen challenge often produces an early phase (IAR) and late phase (LAR).

    • Note: This compound is most effective against the Early Phase (IAR) mediated by leukotrienes. Efficacy in the late phase (eosinophil recruitment) requires chronic dosing.

References

  • Jones, T. R., et al. (1989). "Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist." Canadian Journal of Physiology and Pharmacology. Link

  • Yamaguchi, T., et al. (1992). "Pharmacological effects of pranlukast, a selective cysteinyl leukotriene receptor antagonist, on airway hyperresponsiveness." Arerugi. Link

  • Konzett, H., & Rössler, R. (1940). "Versuchsanordnung zu Untersuchungen an der Bronchialmuskulatur." Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie. (Original Method Description).
  • PubChem Compound Summary. (2024). "4-(quinolin-2-ylmethoxy)benzoic acid (CAS 123724-16-3)."[1][2] National Center for Biotechnology Information. Link

  • Drazen, J. M., et al. (1999). "Treatment of asthma with drugs modifying the leukotriene pathway." New England Journal of Medicine. Link

Sources

A Comparative Efficacy Guide to 4-(quinolin-2-ylmethoxy)benzoic acid: Projecting Therapeutic Potential in Oncology, Inflammation, and Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 4-(quinolin-2-ylmethoxy)benzoic acid for Therapeutic Insights

While direct peer-reviewed efficacy studies on 4-(quinolin-2-ylmethoxy)benzoic acid are not publicly available, its chemical architecture, a conjugate of a quinoline moiety and a benzoic acid scaffold, provides a strong foundation for hypothesizing its therapeutic potential. The quinoline ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities[1][2][3]. Similarly, the benzoic acid motif is a cornerstone in drug design, integral to a wide array of therapeutic agents[4]. This guide, therefore, extrapolates the potential efficacy of 4-(quinolin-2-ylmethoxy)benzoic acid by comparing its constituent pharmacophores to established drugs in three key therapeutic areas: oncology, inflammation, and infectious disease. We will explore the mechanistic rationale for its potential activity, present comparative data with benchmark drugs, and provide detailed experimental protocols for its evaluation.

Anticipated Therapeutic Profile I: Anticancer Efficacy

The quinoline core is present in numerous anticancer agents that function through diverse mechanisms, including tyrosine kinase inhibition, DNA intercalation, and disruption of microtubule polymerization[1][2][4]. The linkage to a benzoic acid derivative may further enhance its activity, as some benzoic acid compounds have also been noted for their anticancer properties[5][6].

Comparative Analysis: 4-(quinolin-2-ylmethoxy)benzoic acid vs. Bosutinib

To contextualize the potential anticancer efficacy of our target molecule, we compare it with Bosutinib , a clinically approved tyrosine kinase inhibitor featuring a quinoline core. Bosutinib targets the Abl and Src kinases, crucial in cell proliferation and survival pathways[1].

CompoundTarget(s)IC50 (K562 cell line)Mechanism of Action
4-(quinolin-2-ylmethoxy)benzoic acid (Hypothetical) Putative: Tyrosine kinases, TopoisomeraseTo be determinedPutative: Inhibition of cell signaling and proliferation, DNA replication interference
Bosutinib Abl, Src~1.29 µM[1]Inhibition of BCR-Abl and Src family kinases, leading to apoptosis and cell cycle arrest
Experimental Workflow for Anticancer Efficacy Evaluation

A standard workflow to assess the anticancer potential of a novel compound like 4-(quinolin-2-ylmethoxy)benzoic acid would involve a tiered approach, from initial in vitro screening to in vivo validation.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation MTT MTT Assay (Cell Viability) Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Kinase Kinase Inhibition Assay CellCycle->Kinase To elucidate mechanism Xenograft Xenograft Tumor Model (e.g., in nude mice) Kinase->Xenograft If promising in vitro Tox Toxicity Studies Xenograft->Tox

Caption: A streamlined workflow for assessing the anticancer efficacy of a novel compound.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., K562, HeLa, MCF-7)

  • Complete cell culture medium

  • 4-(quinolin-2-ylmethoxy)benzoic acid (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of 4-(quinolin-2-ylmethoxy)benzoic acid and a vehicle control. Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticipated Therapeutic Profile II: Anti-inflammatory Efficacy

The benzoic acid moiety is a key component of many nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[9]. The quinoline scaffold has also been associated with anti-inflammatory properties[10]. Thus, 4-(quinolin-2-ylmethoxy)benzoic acid is a plausible candidate for an anti-inflammatory agent.

Comparative Analysis: 4-(quinolin-2-ylmethoxy)benzoic acid vs. Diclofenac

We compare our hypothetical compound with Diclofenac , a widely used NSAID containing a benzoic acid derivative.

CompoundTarget(s)IC50 (COX-2)Mechanism of Action
4-(quinolin-2-ylmethoxy)benzoic acid (Hypothetical) Putative: COX-1, COX-2To be determinedPutative: Inhibition of prostaglandin synthesis
Diclofenac COX-1, COX-2~0.01 µMInhibition of cyclooxygenase enzymes
Experimental Workflow for Anti-inflammatory Efficacy Evaluation

The evaluation of anti-inflammatory potential typically involves in vitro enzyme inhibition assays followed by in vivo models of inflammation.

anti_inflammatory_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Models COXAssay COX Inhibition Assay (COX-1 & COX-2) PawEdema Carrageenan-induced Paw Edema (Rat) COXAssay->PawEdema If potent inhibitor EarEdema Croton Oil-induced Ear Edema (Mouse) PawEdema->EarEdema To confirm activity

Caption: A typical workflow for the evaluation of a novel anti-inflammatory compound.

Detailed Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • 4-(quinolin-2-ylmethoxy)benzoic acid

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a 96-well plate, add the reaction buffer, hematin, and the test compound at various concentrations.

  • Add the COX enzyme (either COX-1 or COX-2) to each well and pre-incubate for 10 minutes at 37°C.[11]

  • Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit.[12]

  • Calculate the IC50 value for the inhibition of each COX isoenzyme.

Anticipated Therapeutic Profile III: Antimicrobial Efficacy

Quinolone antibiotics are a major class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV[13][14]. The presence of the quinoline core in 4-(quinolin-2-ylmethoxy)benzoic acid suggests potential antimicrobial activity.

Comparative Analysis: 4-(quinolin-2-ylmethoxy)benzoic acid vs. Ciprofloxacin

For a comparative perspective on antimicrobial efficacy, we use Ciprofloxacin , a widely prescribed fluoroquinolone antibiotic.

CompoundTarget(s)MIC90 (E. coli)Mechanism of Action
4-(quinolin-2-ylmethoxy)benzoic acid (Hypothetical) Putative: DNA gyrase, Topoisomerase IVTo be determinedPutative: Inhibition of bacterial DNA replication
Ciprofloxacin DNA gyrase, Topoisomerase IV0.013 - 1 µg/mL[15]Inhibition of bacterial DNA synthesis, leading to cell death[16]
Experimental Workflow for Antimicrobial Efficacy Evaluation

The assessment of a new antimicrobial agent involves determining its in vitro activity against a panel of microorganisms, followed by in vivo infection models.

antimicrobial_workflow cluster_invitro In Vitro Susceptibility Testing cluster_invivo In Vivo Efficacy Models MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC ThighInfection Murine Thigh Infection Model MBC->ThighInfection If bactericidal Sepsis Sepsis Model ThighInfection->Sepsis

Caption: A standard workflow for evaluating the efficacy of a novel antimicrobial agent.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 4-(quinolin-2-ylmethoxy)benzoic acid

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.[17]

  • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.[18]

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.[17][18]

Conclusion: A Roadmap for the Preclinical Evaluation of 4-(quinolin-2-ylmethoxy)benzoic acid

Based on the well-established pharmacological activities of its constituent quinoline and benzoic acid moieties, 4-(quinolin-2-ylmethoxy)benzoic acid emerges as a promising candidate for further investigation as an anticancer, anti-inflammatory, or antimicrobial agent. This guide provides a comprehensive framework for its preclinical evaluation, outlining comparative benchmarks and detailed experimental protocols. The proposed workflows and methodologies offer a scientifically rigorous path to elucidate the therapeutic potential of this novel chemical entity. While the efficacy of 4-(quinolin-2-ylmethoxy)benzoic acid remains to be experimentally determined, the foundational knowledge from its chemical relatives strongly supports the rationale for its development and testing.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source, URL not available)
  • Review on recent development of quinoline for anticancer activities. (Source, URL not available)
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. (Source, URL not available)
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (Source, URL not available)
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (Source, URL not available)
  • Preclinical models for antimicrobial compound efficacy in vivo assays. (Source, URL not available)
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

  • Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. (Source, URL not available)
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (2017). Molecules, 22(4), 548. [Link]

  • Assessing the In Vivo Efficacy of Quinoline Derivatives in Animal Models: A Compar
  • review of applications for benzoic acid derivatives in pharmaceuticals. (Source, URL not available)
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2020). ACS omega, 5(1), 1083-1090. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in pharmacology, 10, 1067. [Link]

  • Biological activities of quinoline derivatives. (2009). Mini reviews in medicinal chemistry, 9(14), 1648-1654. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (2018). Iranian Journal of Basic Medical Sciences, 21(9), 920. [Link]

  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017). Langmuir, 33(9), 2365-2374. [Link]

  • Mechanism of Quinolone Action and Resistance. (2009). Cold Spring Harbor perspectives in medicine, 3(9), a000933. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (Source, URL not available)
  • Animal models in the evaluation of antimicrobial agents. (1989). Antimicrobial agents and chemotherapy, 33(9), 1527-1530. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (Source, URL not available)
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR protocols, 4(3), 102551. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (Source, URL not available)
  • Bacterial Efficacy Models for Preclinical Research. (Source, URL not available)
  • An ELISA method to measure inhibition of the COX enzymes. (2006). Nature protocols, 1(1), 509-512. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments: JoVE, (69). [Link]

  • Quinolone antibiotics. (2010). Journal of the American Chemical Society, 132(12), 4151-4161. [Link]

  • COX2 Inhibitor Screening Assay Kit. (Source, URL not available)
  • Comparative study of the antibacterial spectrum of different quinoline deriv
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(18), 3290. [Link]

  • MTT assay protocol. (Source, URL not available)
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's archives of pharmacology, 398(2), 1-14. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • MIC (mg/mL) of quinoline scaffolds against bacterial strains. (Source, URL not available)
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Frontiers in pharmacology, 13, 961914. [Link]

  • Ciprofloxacin. (Source, URL not available)
  • MTT Cell Prolifer
  • COX-2 (human) Inhibitor Screening Assay Kit. (Source, URL not available)
  • COX Colorimetric Inhibitor Screening Assay Kit. (Source, URL not available)
  • MTT (Assay protocol). (Source, URL not available)
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(30), 21625-21645. [Link]

  • The anticancer IC50 values of synthesized compounds. (Source, URL not available)
  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (Source, URL not available)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.